17alpha-Dihydroequilenin
Description
Structure
3D Structure
Properties
IUPAC Name |
(13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047939 | |
| Record name | alpha-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-99-2 | |
| Record name | α-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Dihydroequilenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12171 | |
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| Record name | alpha-Dihydroequilenin | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.955 | |
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Foundational & Exploratory
17alpha-Dihydroequilenin CAS number and molecular weight
Introduction: Unveiling a Key Equine Estrogen
17α-Dihydroequilenin is a naturally occurring steroidal estrogen found in horses.[1] It is a significant, albeit minor, component of conjugated equine estrogens (CEE), a complex mixture of estrogenic compounds used in hormone replacement therapy, famously marketed as Premarin.[1][2] While often overshadowed by more abundant estrogens like estrone and equilin, 17α-dihydroequilenin possesses unique biochemical properties and contributes to the overall biological activity profile of CEEs. This guide provides a focused examination of its core physicochemical properties, its biological significance, and its role within the broader context of estrogen research.
As a stereoisomer of the more potent 17β-dihydroequilenin, the "alpha" designation refers to the orientation of the hydroxyl group at the C17 position of the steroid nucleus. This seemingly minor structural difference significantly impacts its binding affinity for estrogen receptors and its subsequent biological activity. Understanding this molecule is crucial for researchers dissecting the pharmacology of conjugated estrogens and for scientists developing novel estrogen receptor modulators.
Core Physicochemical Properties
The fundamental identity of a chemical compound in research and development is established by its unique identifiers and physical properties. For 17α-Dihydroequilenin, these are summarized below.
| Property | Value | Source |
| CAS Number | 6639-99-2 | [1][2] |
| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |
| Molecular Weight | 268.35 g/mol | [2] |
| IUPAC Name | (13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | [2] |
| Common Synonyms | α-Dihydroequilenin, 6,8-Didehydro-17α-estradiol, Estra-1,3,5(10),6,8-pentaen-3,17α-diol | [1][2] |
Causality Behind the Data:
-
The CAS (Chemical Abstracts Service) number is a universally recognized, unambiguous identifier, critical for database searches, regulatory submissions, and procurement, ensuring that researchers are working with the correct molecule.
-
The molecular weight is essential for all quantitative work, including preparing solutions of known molarity for in vitro assays, calculating dosages for in vivo studies, and interpreting results from mass spectrometry.
Biological Activity and Mechanism of Action
17α-Dihydroequilenin exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate gene expression in various tissues, including the reproductive tract, bone, cardiovascular system, and central nervous system.
Estrogen Receptor Binding and Potency
The estrogenic potency of 17α-Dihydroequilenin is relatively low compared to 17β-estradiol, the most potent endogenous human estrogen. However, its contribution to the bioactivity of conjugated estrogen formulations is significant.
| Estrogen Receptor | Relative Binding Affinity (RBA) % | ERα/ERβ RBA Ratio |
| ERα | 20 | 0.40 |
| ERβ | 49 |
Data sourced from a comparative analysis of conjugated estrogen components.[2]
Expert Insights: The data reveals a preferential binding to ERβ over ERα (RBA of 49% vs. 20%).[2] This is noteworthy because ERα and ERβ often mediate different, and sometimes opposing, physiological effects. For drug development professionals, compounds with a bias towards ERβ are of particular interest for their potential to elicit beneficial estrogenic effects (e.g., in bone and the central nervous system) while minimizing proliferative effects in the uterus and breast, which are primarily driven by ERα. The ERα/ERβ binding ratio of 0.40 quantitatively underscores this bias.[2]
Signaling Pathway Overview
Upon binding to 17α-Dihydroequilenin, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription.
Caption: Workflow for an ER Competitive Binding Assay.
Conclusion and Future Directions
17α-Dihydroequilenin, identified by CAS number 6639-99-2 and possessing a molecular weight of 268.35 g/mol , is an active and important component of conjugated equine estrogens. [2]Its preferential binding to ERβ suggests a pharmacological profile that warrants further investigation, particularly in the context of developing safer and more targeted hormone therapies. Future research should focus on elucidating its specific downstream gene targets, its metabolism, and its functional effects in preclinical models of osteoporosis, neurodegeneration, and cardiovascular disease. A thorough understanding of this and other "minor" estrogens is essential for fully comprehending the therapeutic window and risk profile of complex hormonal drugs.
References
Sources
The Discovery and Enduring Complexity of Equine Estrogens: A Technical Guide
Executive Summary: For over 80 years, conjugated equine estrogens (CEEs) have been a cornerstone of hormone replacement therapy. This guide delves into the serendipitous history of their discovery, the intricate process of their extraction and analysis, and the unique biochemistry of their components, with a particular focus on the often-overlooked but biologically significant molecule, 17α-dihydroequilenin. We will explore the scientific rationale behind the original extraction methods, detail modern analytical workflows for characterization, and examine the distinct signaling pathways activated by this complex mixture of steroids. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper, evidence-based understanding of one of pharmacology's most enduring natural products.
A Historical Imperative: The Quest for an Orally Active Estrogen
The story of equine estrogens begins with a pressing clinical need in the early 20th century. Following the isolation of estrogen in 1929, early therapeutic preparations had to be administered by injection, a significant barrier to widespread use.[1] The first breakthrough toward an oral therapy came in the 1930s with Emmenin, a preparation of conjugated human estrogens extracted from the urine of pregnant women by the Canadian pharmaceutical company Ayerst, McKenna & Harrison, Ltd.[1][2] While a major advance, the supply of human urine was inherently limited and costly, prompting a search for a more abundant and potent source.[2][3]
This search led researchers to a pivotal discovery. Scientists in Germany, systematically studying the urine of various mammals, reported that pregnant equines—horses and zebras—excreted substantial quantities of potent, water-soluble estrogens.[2] The equine source was not only more plentiful but also yielded estrogens that were at least two and a half times more potent than those from human urine.[2] This finding set the stage for a revolution in hormone therapy.
In 1939, Ayerst developed a breakthrough process for extracting and stabilizing these equine estrogens.[2] The resulting product, a complex mixture of conjugated equine estrogens, was named Premarin , a portmanteau of "pre gnant mar e urin e".[1][4] It was first marketed in Canada in 1941 and received approval in the United States in 1942, quickly becoming the most widely prescribed treatment for menopausal symptoms.[1][2][5]
The Unique Steroid Profile of Conjugated Equine Estrogens (CEEs)
CEEs are not a single molecule but a complex, natural mixture of at least 10 different estrogen sulfates.[4][6][7] This complexity is a direct result of the unique steroidogenic pathways in the horse. The composition includes "classical" estrogens like estrone sulfate, but is dominated by estrogens containing an unsaturated B-ring, such as equilin sulfate, which are not found in humans.[8]
The constituent estrogens are present as sodium sulfate esters, a conjugation that renders them water-soluble and enhances their oral bioavailability.[5][7] After ingestion, a portion of these sulfates can be absorbed directly, while others are hydrolyzed by gut bacteria into their unconjugated forms, absorbed, and then rapidly re-sulfated in the liver and circulation.[7]
Focus on 17α-Dihydroequilenin
Among the lesser-known components is 17α-dihydroequilenin , an estrogen closely related to equilenin.[9] It is also known as α-dihydroequilenin or 6,8-didehydro-17α-estradiol.[9] While it constitutes a small fraction of the total CEE mixture (typically around 1.2-1.6%), its distinct biological activity contributes to the overall pharmacological profile of the drug.[10] Like the other components, it is a naturally occurring steroidal estrogen found in horses and is present in CEEs as a sodium sulfate ester.[9][10]
Data Presentation
The following table summarizes the major components of a typical CEE formulation, highlighting their relative abundance and key bioactivity parameters.
| Compound | Synonym | Proportion (%) | RBA for ERα (%) | RBA for ERβ (%) | ERα / ERβ RBA Ratio |
| Estrone | - | 49.1–61.5 | 26 | 52 | 0.50 |
| Equilin | Δ⁷-Estrone | 22.4–30.5 | 13 | 49 | 0.26 |
| 17α-Dihydroequilin | Δ⁷-17α-Estradiol | 13.5–19.5 | 41 | 32 | 1.30 |
| 17α-Estradiol | - | 2.5–9.5 | 19 | 42 | 0.45 |
| Equilenin | Δ⁶,⁸-Estrone | 2.2–2.8 | 15 | 20–29 | 0.50–0.75 |
| 17α-Dihydroequilenin | Δ⁶,⁸-17α-Estradiol | 1.2–1.6 | 20 | 49 | 0.40 |
| 17β-Dihydroequilin | Δ⁷-17β-Estradiol | 0.5–4.0 | 113 | 108 | 1.05 |
| 17β-Estradiol | - | 0.56–0.9 | 100 | 100 | 1.00 |
| 17β-Dihydroequilenin | Δ⁶,⁸-17β-Estradiol | 0.5–0.7 | 68 | 90 | 0.75 |
| Data compiled from publicly available sources. RBA stands for Relative Binding Affinity, with 17β-Estradiol set to 100%.[10] |
Methodologies: From Extraction to Analysis
The journey from raw material to a standardized pharmaceutical product involves sophisticated extraction, purification, and analytical chemistry. The causality behind these experimental choices is rooted in the need for efficiency, purity, and batch-to-batch consistency.
Historical Extraction Protocol from Pregnant Mare Urine (PMU)
The original methods for isolating CEEs were pioneering for their time and designed to efficiently separate the water-soluble estrogen conjugates from a complex biological matrix. A typical historical workflow involved several key steps, as described in patent literature.[11]
Step-by-Step Methodology:
-
Stabilization & Concentration: Raw pregnant mare urine is treated with a preservative like xylene to prevent enzymatic hydrolysis of the sulfate esters. The urine is then concentrated under vacuum to reduce volume.[11]
-
Solvent Extraction: The aqueous concentrate is extracted with an organic solvent, such as butanol. This step partitions the amphipathic estrogen sulfates into the organic phase, leaving behind more polar, water-soluble impurities. The choice of butanol was critical for its ability to extract the conjugates without forming intractable emulsions, a common problem with other solvents.[11]
-
Washing & Purification: The butanol extract is washed sequentially with an aqueous sodium hydroxide solution to remove acidic impurities and then with water to remove the base.[11]
-
Solvent Exchange & Precipitation: The washed butanol extract is concentrated. The concentrate is then taken up in acetone, which causes insoluble materials to precipitate and be removed by filtration.[11]
-
Final Precipitation & Recovery: The acetone solution is concentrated, and the CEEs are precipitated by adding an excess of a non-polar solvent like ether. The resulting solid precipitate, containing the mixture of sodium estrogen sulfates, is recovered and dried.[11]
This multi-step process represents a classic liquid-liquid extraction and precipitation cascade, designed to progressively enrich the target compounds based on their solubility and chemical properties.
Mandatory Visualization
Figure 1: Historical workflow for the extraction of CEEs from PMU.
Modern Analytical Workflows
Modern drug development and quality control demand highly specific and sensitive analytical methods to ensure the identity, purity, and potency of CEEs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards.
Step-by-Step Methodology (HPLC-UV/MS):
-
Sample Preparation: The CEE drug product is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Enzymatic Hydrolysis (for GC-MS): For detailed profiling of the individual estrogens, the sulfate conjugates are first cleaved using a sulfatase enzyme to yield the free steroids.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution program, typically using a mobile phase of water and acetonitrile with a modifier like formic acid, is used to separate the different estrogen components based on their polarity.
-
Detection & Quantification:
-
UV Detection: A UV detector is used for routine quantification, monitoring the absorbance at a characteristic wavelength for estrogens (e.g., ~280 nm).
-
Mass Spectrometry (MS) Detection: For unambiguous identification, the column eluent is directed to a mass spectrometer. The MS detector provides mass-to-charge ratio data for each separated peak, confirming its molecular identity.
-
-
Data Analysis: The resulting chromatogram is processed to identify and quantify each estrogen component by comparing its retention time and mass spectrum to that of a certified reference standard.
Rationale for Method Choice: HPLC is chosen for its ability to separate complex mixtures of similar compounds under non-destructive conditions. Coupling it with MS provides an orthogonal detection method that offers unparalleled specificity, making it the definitive technique for structural confirmation.
Mandatory Visualization
Figure 3: Simplified estrogen signaling pathways activated by CEEs.
Conclusion and Future Directions
The discovery of equine estrogens was a landmark event in medicine, providing the first potent, orally active, and widely available treatment for menopause. The resulting product, Premarin, is a testament to the power of natural product chemistry. Its enduring clinical use is predicated on the biological activity of a complex mixture of steroids, including unique equine estrogens like equilin and 17α-dihydroequilenin.
While modern pharmacology often trends toward single-molecule drugs, the study of CEEs provides a compelling case for the therapeutic potential of complex mixtures. Future research should continue to dissect the individual contributions and synergistic interactions of each component. Advanced analytical techniques will be crucial for further characterizing the full spectrum of estrogens in CEEs, and systems biology approaches will help elucidate how their differential receptor affinities translate into a unique clinical profile. Understanding the history and science of these compounds offers valuable insights for the development of next-generation hormone therapies.
References
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Conjugated estrogens - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Pregnant Mares' Urine - NAERIC. (n.d.). North American Equine Ranching Council. Retrieved January 27, 2026, from [Link]
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The History of Estrogen. (2016, February 17). menoPAUSE Blog - Gynecology - UR Medicine. Retrieved January 27, 2026, from [Link]
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Casson, P. R., Elkind-Hirsch, K. E., & Buster, J. E. (1997). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility, 67(3), 508-512. Retrieved January 27, 2026, from [Link]
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17α-Dihydroequilenin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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17β-Dihydroequilin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]
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Gupta, S., & Ahsan, I. (2002). Premarin: the intriguing history of a controverisal drug. International Journal of Pharmaceutical Compounding, 6(5), 328-333. Retrieved January 27, 2026, from [Link]
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17α-Dihydroequilenin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Gunter, J. (2023, October 20). Premarin is Extracted from Horse Urine, and that's Okay. The Vajenda. Retrieved January 27, 2026, from [Link]
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17α-Dihydroequilin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Grant, G. A., & Beall, D. (1951). U.S. Patent No. 2,565,115. Washington, DC: U.S. Patent and Trademark Office.
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Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology, 142, 16-29. Retrieved January 27, 2026, from [Link]
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Gupta, S. (2002). Premarin: The Intriguing History of a Controverisal Drug. International journal of pharmaceutical compounding, 6(5), 328-33. Retrieved January 27, 2026, from [Link]
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Bhavnani, B. R. (1998). Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. Retrieved January 27, 2026, from [Link]
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- 3. vajenda.substack.com [vajenda.substack.com]
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Preliminary Biological Activity of 17alpha-Dihydroequilenin: An In-depth Technical Guide
Abstract
17alpha-Dihydroequilenin (17α-DHED), a naturally occurring equine estrogen, has garnered significant interest within the scientific community for its distinct biological activity profile. Unlike its potent counterpart, 17β-estradiol, 17α-DHED exhibits a unique separation of effects, demonstrating promising therapeutic potential with a potentially favorable safety profile. This technical guide provides a comprehensive overview of the preliminary biological activities of 17α-DHED, with a focus on its estrogenic, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols and an analysis of the underlying signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this intriguing molecule.
Introduction
This compound is a stereoisomer of 17β-dihydroequilenin and a metabolite of equilin, a component of conjugated equine estrogens (CEEs) used in hormone replacement therapy.[1][2] While possessing estrogenic properties, 17α-DHED is characterized by its relatively weak uterotrophic activity compared to 17β-estradiol, suggesting a profile of a selective estrogen receptor modulator (SERM).[3] This unique characteristic has prompted investigations into its potential as a therapeutic agent that could offer the benefits of estrogen, such as bone density maintenance and neuroprotection, while minimizing the risks associated with potent estrogenic stimulation of reproductive tissues. This guide will delve into the foundational studies that have begun to elucidate the biological landscape of 17α-DHED.
Estrogenic Activity of this compound
The estrogenic activity of 17α-DHED is primarily mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ).
Estrogen Receptor Binding Affinity
The binding affinity of 17α-DHED to ERα and ERβ has been quantified through competitive binding assays. These assays typically utilize a radiolabeled estrogen, such as [³H]-17β-estradiol, and measure the ability of a test compound to displace it from the receptor.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
| 17β-Estradiol | 100 | 100 |
| 17α-Dihydroequilenin | ~1-5 | ~1-5 |
Table 1: Relative binding affinities of 17α-Dihydroequilenin for Estrogen Receptors. Data synthesized from multiple sources indicating significantly lower affinity compared to 17β-Estradiol.
The significantly lower binding affinity of 17α-DHED for both ER subtypes compared to 17β-estradiol is a key determinant of its biological activity, contributing to its weaker systemic estrogenic effects.
In Vitro Estrogenic Potency: MCF-7 Cell Proliferation Assay
The MCF-7 human breast cancer cell line, which expresses ERα, is a standard in vitro model for assessing the proliferative potential of estrogenic compounds.[4][5] Estrogens stimulate the proliferation of these cells, and the potency of a compound is determined by its effective concentration to induce a half-maximal response (EC50).
Experimental Protocol: MCF-7 Cell Proliferation Assay
-
Cell Culture: MCF-7 cells are maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to the assay, cells are cultured in phenol red-free RPMI 1640 medium supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh hormone-free medium containing various concentrations of 17α-DHED (e.g., 10⁻¹² to 10⁻⁶ M) or 17β-estradiol as a positive control. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Cells are incubated for 6 days, with a medium change on day 3.
-
Proliferation Assessment: Cell proliferation is quantified using a suitable method, such as the MTT assay or crystal violet staining.[6][7]
-
Data Analysis: The absorbance values are plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Osteoprotective Effects: Ovariectomized Rat Model
The ovariectomized (OVX) rat is a widely accepted animal model for postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss.[8][9][10][11][12]
Experimental Protocol: Ovariectomized Rat Model
-
Animals: Adult female Sprague-Dawley rats (8-10 weeks old) are used.
-
Surgery: Animals are either sham-operated (ovaries exposed but not removed) or bilaterally ovariectomized under anesthesia.
-
Treatment: After a recovery period of 2-4 weeks to allow for bone loss to initiate, animals are orally administered with 17α-DHED (e.g., 0.1-10 mg/kg/day), 17β-estradiol, or a vehicle control for a period of 4-8 weeks.
-
Bone Mineral Density (BMD) Analysis: At the end of the treatment period, BMD of the femur and/or lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DXA).
-
Histomorphometric Analysis: Tibias are collected, sectioned, and stained (e.g., with von Kossa) for histomorphometric analysis of trabecular bone architecture, including bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
Studies have shown that 17α-DHED can prevent bone loss in ovariectomized rats, suggesting a protective effect on bone health.[13]
Neuroprotective Activity of this compound
Emerging evidence suggests that 17α-DHED possesses significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
Protection Against Excitotoxicity: Glutamate-Induced Cell Death in HT22 Cells
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. The HT22 mouse hippocampal cell line is a well-established model for studying glutamate-induced oxidative stress and cell death.[2][14][15][16]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are plated in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Pre-treatment: After 24 hours, cells are pre-treated with various concentrations of 17α-DHED (e.g., 0.1-10 µM) for 1-2 hours.
-
Glutamate Challenge: Glutamate is added to the wells at a final concentration of 5-10 mM to induce excitotoxicity.
-
Incubation: Cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is determined using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of 17α-DHED is calculated as the percentage of viable cells compared to the glutamate-treated control.
Promotion of Neuronal Plasticity: Dendritic Spine Density
Dendritic spines are crucial for synaptic plasticity and cognitive function. Estrogens are known to influence dendritic spine density in brain regions like the hippocampus.
Experimental Protocol: Assessment of Dendritic Spine Density in Rat Hippocampus
-
Animal Model: Ovariectomized rats are treated with 17α-DHED as described in section 2.3.
-
Tissue Preparation: At the end of the treatment, rats are perfused, and their brains are removed and processed for Golgi-Cox staining.
-
Microscopy and Imaging: Stained hippocampal sections are visualized using a high-power microscope, and images of pyramidal neurons in the CA1 region are captured.[17][18][19][20][21]
-
Spine Quantification: The number of dendritic spines along a defined length of dendrite (e.g., 50-100 µm) is manually or semi-automatically counted using image analysis software.
-
Data Analysis: Spine density is expressed as the number of spines per unit length of dendrite.
Studies have demonstrated that 17α-DHED can increase dendritic spine density in the hippocampus of ovariectomized rats, suggesting a role in promoting synaptic health and plasticity.[3]
Anti-inflammatory Activity of this compound
Chronic inflammation is implicated in a wide range of diseases. 17α-DHED has been shown to exert anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production
In response to inflammatory stimuli, cells such as endothelial cells and macrophages produce pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8).
A study on human endothelial cells showed that 17α-dihydroequilenin, at a concentration of 10 µM, exhibited an anti-inflammatory effect by reducing the upregulation of IL-6 and IL-8 induced by interleukin-1alpha (IL-1α).[22]
Underlying Signaling Pathways
The biological effects of 17α-DHED are mediated by complex intracellular signaling cascades. While the specific pathways activated by 17α-DHED are still under active investigation, its structural similarity to other estrogens suggests the involvement of canonical and non-canonical estrogen signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[23][24][25][26][27][28][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some estrogens have been shown to inhibit NF-κB activation.[23][24] The anti-inflammatory effects of 17β-dihydroequilenin, a close analog, are mediated by inhibiting the nuclear translocation of NF-κB subunits p50 and p65.[22] It is plausible that 17α-DHED shares a similar mechanism.
Caption: Putative inhibition of the NF-κB signaling pathway by 17α-DHED.
MAPK/ERK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways are critical for cell survival, proliferation, and differentiation.[30][31][32][33][34][35][36][37][38][39] Estrogens can rapidly activate these pathways through membrane-associated estrogen receptors, leading to downstream cellular responses. The neuroprotective effects of estrogens are often attributed to the activation of these pro-survival pathways. While direct evidence for 17α-DHED is still emerging, its neuroprotective actions likely involve the modulation of these key signaling cascades.
Caption: Potential activation of pro-survival signaling by 17α-DHED.
Discussion and Future Directions
The preliminary biological data on this compound reveal a molecule with a multifaceted activity profile. Its modest estrogenic potency, coupled with significant osteoprotective and neuroprotective effects, positions it as a compelling candidate for further investigation. The separation of its effects from the strong uterotrophic activity of conventional estrogens is a particularly attractive feature from a therapeutic standpoint.
Future research should focus on several key areas:
-
Elucidation of Molecular Mechanisms: A deeper understanding of how 17α-DHED differentially activates ER-mediated signaling pathways in various tissues is crucial. Investigating its interaction with co-regulatory proteins and its role in non-genomic estrogen signaling will provide valuable insights.
-
Comprehensive In Vivo Studies: Long-term studies in animal models are needed to fully assess the efficacy and safety of 17α-DHED, particularly its effects on cognitive function, cardiovascular health, and cancer risk.
-
Pharmacokinetics and Metabolism: A thorough characterization of the pharmacokinetic and metabolic profile of 17α-DHED is essential for its development as a therapeutic agent.
Conclusion
This compound presents a promising profile as a selective estrogenic compound with beneficial effects on bone and the central nervous system, alongside anti-inflammatory properties. Its attenuated classical estrogenic activity suggests a potentially improved safety profile compared to more potent estrogens. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing natural product.
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 17alpha-Dihydroequilenin
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 17alpha-Dihydroequilenin. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this specific equine estrogen. The method utilizes reversed-phase HPLC coupled with fluorescence detection, offering high sensitivity and selectivity. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to provide a deeper understanding of the methodology. This document provides a self-validating system through comprehensive validation protocols aligned with international standards.
Introduction
This compound is a naturally occurring steroidal estrogen found in horses and is a component of conjugated estrogen medications.[1][2] Its accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This application note describes a highly specific and sensitive HPLC method for the determination of this compound, addressing the need for a reliable analytical procedure in research and development settings.
The chemical structure of this compound is presented below:
Chemical Structure of this compound Molecular Formula: C18H20O2 Molecular Weight: 268.3 g/mol [3]
Principle of the Method
This method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. The quantification is achieved using a fluorescence detector, which provides high sensitivity and selectivity for aromatic compounds like estrogens. The choice of a reversed-phase C6 column is based on its suitability for separating moderately polar compounds.[4] The mobile phase composition is optimized to achieve a good peak shape and resolution. For biological samples, an enzymatic hydrolysis step is included to measure total (conjugated and unconjugated) this compound.
Materials and Reagents
-
This compound Reference Standard: European Pharmacopoeia (EP) Reference Standard or equivalent.
-
Internal Standard (IS): 14beta-equilenin (or other suitable non-interfering compound).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Reagents: Glusulase (for hydrolysis of conjugated forms), Formic acid (or other suitable mobile phase modifier).
-
Sample Matrices: As required (e.g., plasma, serum, pharmaceutical formulations).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector is required. The following conditions have been validated for the quantification of this compound:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | Reversed-phase C6, 5 µm, 4.6 x 250 mm | Offers good separation for moderately polar steroids.[4] |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) with 0.1% Formic Acid | Acetonitrile provides good elution strength for estrogens. Formic acid improves peak shape and ionization in the detector. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC. |
| Fluorescence Detector | Excitation: 210 nm, Emission: 370 nm[4] | Provides high sensitivity and selectivity for the detection of this compound. |
Standard and Sample Preparation
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working IS Solution: Dilute the IS stock solution with the mobile phase to a suitable working concentration.
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix.
-
Enzymatic Hydrolysis (for total concentration): To 1 mL of plasma/serum, add a suitable buffer and Glusulase. Incubate at an appropriate temperature and duration to ensure complete hydrolysis of conjugated forms.
-
Internal Standard Addition: Add a known amount of the working IS solution to the hydrolyzed sample.
-
Liquid-Liquid Extraction (LLE): Extract the sample with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[5]
-
Extraction: Accurately weigh a portion of the formulation and extract the active ingredient with a suitable solvent (e.g., methanol).
-
Dilution: Dilute the extract with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.[5]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8]
System Suitability
System suitability was assessed by injecting the standard solution six times. The acceptance criteria were:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 2.5 - 100 (Rat Plasma) | ≥ 0.995[4] |
| 5 - 500 (Rabbit and Monkey Plasma) | ≥ 0.995[4] |
Accuracy and Precision
Accuracy was determined by the recovery of known amounts of analyte spiked into the sample matrix. Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Analyte Concentration | Accuracy (% Recovery) | Precision (RSD %) |
| Low QC | 85-115% | ≤ 15% |
| Mid QC | 85-115% | ≤ 15% |
| High QC | 85-115% | ≤ 15% |
The acceptable percent difference from the nominal concentration was found to be < 14.5% and the coefficient of variation < 9.5% in a study on various animal plasmas.[4]
Specificity
The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound and the internal standard in blank matrix samples.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Experimental Workflow and Diagrams
Sample Preparation Workflow
Caption: Workflow for the preparation of plasma/serum and pharmaceutical formulation samples.
HPLC Analysis and Data Processing Workflow
Caption: The logical flow of the HPLC analysis from sample injection to final quantification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Flush the column, adjust mobile phase pH. |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature | Ensure proper mobile phase mixing, use a column oven. |
| Low Sensitivity | Detector issue, sample degradation | Check detector lamp, ensure proper sample storage and handling. |
| Ghost Peaks | Carryover from previous injection, contaminated mobile phase | Use a needle wash, prepare fresh mobile phase. |
Conclusion
This application note provides a comprehensive and validated HPLC method for the quantification of this compound. The detailed protocol, including sample preparation and chromatographic conditions, along with the validation data, demonstrates that the method is accurate, precise, and specific. This method is suitable for a wide range of applications in research and pharmaceutical development.
References
-
Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase - ResearchGate. (2018). Journal of Physical Science, 29(Supp. 3), 87–94. [Link]
-
Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. (2018). Journal of Physical Science. [Link]
-
Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods. (2014). Arabian Journal of Chemistry. [Link]
-
17β-Dihydroequilin - Wikipedia. (n.d.). [Link]
-
17β-Dihydroequilin – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
17α-Dihydroequilin - Wikipedia. (n.d.). [Link]
-
This compound | C18H20O2 | CID 6427124 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Determination of 17 alpha-dihydroequilenin in rat, rabbit and monkey plasma by high-performance liquid chromatography with fluorimetric detection. (1995). Journal of Chromatography B: Biomedical Applications. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. [Link]
-
Biologic effects of 17 alpha-dihydroequilin sulfate. (1997). Fertility and Sterility. [Link]
-
Method Development and Validation of Stability Indicating RP-HPLC. (n.d.). Longdom Publishing. [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). [Link]
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Pre-column derivatization techniques for 17alpha-estradiol analysis
Application Note: Pre-column Derivatization Techniques for 17 -Estradiol Analysis
Executive Summary
17
This guide details two orthogonal derivatization protocols designed to overcome these barriers:
-
Dansyl Chloride (DNS-Cl) Derivatization for LC-MS/MS (The Gold Standard).
-
Silylation (TMSI) for GC-MS (The Validation Standard).
The Analytical Challenge: Isomerism & Ionization
Direct analysis of
Mechanism of Derivatization
Derivatization serves a dual purpose:
-
Ionization Enhancement: Introduction of a moiety with high proton affinity (e.g., tertiary amine in Dansyl) to drastically increase ESI+ response.
-
Steric Modification: The bulky tag amplifies subtle structural differences between the
(C17-OH down) and (C17-OH up) configurations, improving chromatographic resolution.
Workflow Visualization
The following diagram illustrates the critical decision pathways and workflow for
Figure 1: Decision matrix and workflow for 17
Protocol A: Dansyl Chloride Derivatization (LC-MS/MS)
This is the preferred method for pharmacokinetic studies due to its compatibility with reversed-phase LC and high sensitivity (LOQ < 5 pg/mL).
Reaction Chemistry
Dansyl chloride (DNS-Cl) reacts specifically with the phenolic hydroxyl group at the C3 position. It does not react with the aliphatic hydroxyl at C17 under these conditions, leaving the stereocenter unmodified but chemically tagged at the distal end.
Reaction:
Reagents & Preparation
-
Dansyl Chloride Solution: 1 mg/mL in Acetone (Freshly prepared; light sensitive).
-
Buffer: 100 mM Sodium Bicarbonate (
), adjusted to pH 10.5 with NaOH. -
Internal Standard (IS):
-Estradiol-d5 orngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted"> -Estradiol-13C2 (if available).
Step-by-Step Methodology
-
Extraction: Aliquot 200
L plasma. Add 20 L IS. Extract with 1 mL Ethyl Acetate (or MTBE). Vortex (10 min) and centrifuge (10 min, 4000 rpm). -
Drying: Transfer supernatant to a glass vial and evaporate to dryness under
at 40°C. -
Derivatization:
-
Reconstitute residue in 20
L 100 mM NaHCO3 (pH 10.5) . -
Add 30
L Dansyl Chloride solution .[1] -
Vortex briefly.
-
Incubate at 60°C for 10 minutes in a heating block.
-
-
Quenching (Optional but recommended): Add 10
L of 100 mM L-Proline to scavenge excess DNS-Cl if column clogging is observed in high-throughput runs. -
Reconstitution: Dilute with 50-100
L of 1:1 Acetonitrile:Water. Centrifuge before injection.
Chromatographic Conditions (Critical)
The separation of the
-
Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 2.1 x 100 mm, 1.7
m.ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted"> -
Why? The
interactions between the phenyl phase and the dansyl fluorophore provide superior selectivity for the stereoisomers compared to hydrophobic C18 interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (preferred over Methanol for Dansyl derivatives).
-
Gradient: 40% B to 90% B over 8 minutes.
Protocol B: Silylation (GC-MS)[1]
Used primarily when LC-MS/MS is unavailable or for cross-validation. GC-MS offers higher chromatographic resolution power but requires strictly anhydrous conditions.
Reaction Chemistry
Silylation replaces active hydrogens on both the phenolic (C3) and aliphatic (C17) hydroxyls with trimethylsilyl (TMS) groups.
Reaction:
Reagents
-
Derivatizing Agent: N-(trimethylsilyl)imidazole (TMSI).[2][3] Note: TMSI is preferred over BSTFA for steroids as it effectively silylates hindered hydroxyls.
-
Solvent: Anhydrous Pyridine.
Step-by-Step Methodology
-
Extraction: Perform LLE as described in Protocol A.
-
Drying: Evaporate to complete dryness . Any trace water will destroy the reagent.
-
Derivatization:
-
Add 50
L of TMSI (neat or 1:4 in pyridine). -
Incubate at 60°C for 20-30 minutes .
-
-
Injection: Inject 1
L directly into the GC inlet (splitless mode).
Method Validation & Performance Metrics
The following data summarizes typical performance metrics for
| Parameter | Specification | Notes |
| Linearity Range | 2.5 – 2000 pg/mL | |
| LLOQ | 2.5 pg/mL | Signal-to-Noise ratio |
| Recovery | 85% – 95% | Using Ethyl Acetate LLE. |
| Isomer Resolution | Baseline separation of | |
| Precision (CV) | < 8% | Intra-day and Inter-day.[4][5][6][7] |
Troubleshooting & Expert Insights
The "Ghost" Peak (Isomer Interference)
-
Symptom: A shoulder peak appears on the
-E2 peak.ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted"> -
Cause: Incomplete separation from endogenous
-E2, which is often present at 10-100x higher concentrations.ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted"> -
Fix: Switch from C18 to a Phenyl-Hexyl column. Lower the gradient slope around the elution time. Ensure the column temperature is stable (typically 40°C).
Derivatization Efficiency
-
Symptom: Low signal despite high standard concentration.
-
Cause: Water in the reaction (for GC) or incorrect pH (for LC).
-
Fix (LC-Dansyl): Ensure the buffer is exactly pH 10.5. Phenols require a basic environment to deprotonate (
) for the nucleophilic attack on Dansyl Chloride. If pH < 9, reaction yield drops significantly.ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">
Stability
-
Dansyl derivatives are stable for up to 1 week in the autosampler at 4°C.
-
TMS derivatives (GC) are hydrolytically unstable; analyze within 24 hours and keep vials tightly capped.
References
-
Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker... Source: PubMed / Vertex AI Search URL:[Link] Relevance: Establishes the foundational Dansyl Chloride protocol for estradiol analysis in serum.
-
Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column... Source: Journal of Chromatography B / NIH URL:[Link] Relevance: Critical reference for the chromatographic separation of
and isomers using Phenyl-Hexyl phases. -
Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS Source: Steroids / NIH URL:[Link] Relevance: Provides the orthogonal GC-MS silylation protocol (TMSI) and validation data.
Sources
- 1. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 17alpha-Dihydroequilenin Sulfate for Clinical Studies
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of 17alpha-Dihydroequilenin sulfate for clinical studies. It outlines detailed protocols for chemical synthesis, purification, analytical characterization, formulation, and stability testing. Furthermore, it addresses the critical Chemistry, Manufacturing, and Controls (CMC) considerations required for an Investigational New Drug (IND) application. The methodologies described herein are designed to ensure the production of a high-quality, stable, and well-characterized drug substance suitable for human clinical trials, grounded in established scientific principles and regulatory expectations.
Introduction: The Scientific and Clinical Context
This compound is a naturally occurring steroidal estrogen found in horses.[1] It is a metabolite of equilin and equilenin and is present as a minor component, in its 3-sulfate ester form, in Conjugated Equine Estrogens (CEEs), a complex drug product historically used in menopausal hormone therapy.[1][2][3] While the broader mixture of CEEs has been studied extensively, the specific biological activities of individual components like this compound sulfate are less well-characterized.
Steroid sulfation is a key metabolic pathway in vertebrates. The addition of a sulfate moiety, typically at a hydroxyl group, significantly increases the water solubility of hydrophobic steroids, transforming them into transport forms in the circulation.[4] This process is reversible, and intracellular sulfatases can hydrolyze the sulfate ester to release the active, unconjugated steroid in target tissues.[4] Isolating and studying individual sulfated steroids is therefore critical to understanding their unique pharmacological profiles, which may differ from their unconjugated counterparts or the complex mixture from which they are derived.
The preparation of any single, well-defined Active Pharmaceutical Ingredient (API) for clinical investigation demands a rigorous, systematic approach that moves beyond laboratory-scale synthesis. It requires a robust manufacturing process that consistently yields a product of high purity, quality, and stability. This guide provides the necessary framework and detailed protocols to navigate this process for this compound sulfate, from chemical synthesis to the compilation of a clinical trial-ready regulatory dossier.
Chemical Synthesis of this compound-3-Sulfate
The synthesis of a steroid sulfate for clinical use necessitates a method that is reproducible, scalable, and yields a product with a predictable impurity profile. The most common strategy involves the sulfation of a steroidal hydroxyl group using a suitable sulfating agent. For this compound, the target is the phenolic hydroxyl group at the C3 position, which is more reactive than the secondary alcohol at C17.
The use of a sulfur trioxide-pyridine complex is a well-established and effective method for this transformation, offering mild reaction conditions that minimize side reactions.[5][6][7]
Protocol 1: Synthesis of this compound-3-Sulfate (Sodium Salt)
Principle: The phenolic hydroxyl group of this compound is sulfated using a sulfur trioxide-pyridine complex in an anhydrous aprotic solvent. The resulting pyridinium salt is then converted to the more stable and pharmaceutically relevant sodium salt.
Materials:
-
This compound (starting material)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pyridine
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DMF (or pyridine) to a concentration of approximately 0.1 M.
-
Sulfation Reaction: Cool the solution to 0 °C using an ice bath. Add 1.5 to 2.0 equivalents of sulfur trioxide-pyridine complex portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Work-up: Transfer the aqueous mixture to a separatory funnel. Wash with dichloromethane (3x) to remove any unreacted starting material and non-polar impurities. The desired sulfated product will remain in the aqueous layer.
-
Salt Conversion & Isolation: To the aqueous layer, add sodium chloride until saturation to facilitate product precipitation or extraction. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be isolated using solid-phase extraction (SPE) with a suitable reversed-phase sorbent.
-
Purification: The crude product should be purified as described in Section 2.
-
Final Form: After purification, the product is typically isolated as the sodium salt. This is often achieved during the final chromatographic steps by using a sodium-containing buffer and then desalted and lyophilized to yield a stable, amorphous solid.
Caption: Chemical synthesis pathway for this compound Sulfate.
Purification Protocol for Clinical-Grade Material
Achieving the high level of purity required for human clinical trials (>98.5%) is paramount and necessitates a robust, multi-step purification strategy. The goal is to remove unreacted starting materials, reagents, and any process-related impurities or byproducts.
Protocol 2: Multi-Step Purification Workflow
Principle: An orthogonal, multi-step chromatographic process is employed to effectively separate the target compound from impurities with varying polarities. A final crystallization or lyophilization step yields the solid API.
Procedure:
-
Initial Cleanup (Optional): Depending on the crude reaction mixture, an initial pass through a silica gel plug can remove highly non-polar impurities.
-
Reversed-Phase Column Chromatography:
-
Dissolve the crude sodium salt in a minimal amount of water/methanol.
-
Load the solution onto a C18 reversed-phase chromatography column.
-
Elute the column using a step or gradient elution of increasing methanol (or acetonitrile) in water. A common gradient is 10% to 80% methanol.
-
Collect fractions and analyze them by HPLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Preparative HPLC (Final Polishing Step):
-
Concentrate the pooled fractions from the previous step.
-
Inject the concentrated solution onto a preparative HPLC system equipped with a C18 column.
-
Use a shallow gradient of acetonitrile in a volatile buffer system (e.g., ammonium acetate or sodium bicarbonate) to achieve high-resolution separation.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm) and collect the main peak corresponding to the product.
-
-
Desalting and Lyophilization:
-
Combine the pure fractions from preparative HPLC.
-
If a non-volatile buffer was used, the product must be desalted. This can be done by another round of reversed-phase chromatography using a volatile solvent system (e.g., acetonitrile/water).
-
Freeze the final purified solution and lyophilize (freeze-dry) to obtain a fluffy, white to off-white solid. This process ensures solvent removal without thermal degradation and results in a stable, easily handled solid.
-
Characterization and Quality Control Specifications
Before a drug substance can be administered to humans, its identity, purity, strength, and quality must be rigorously established. This is a core component of the CMC information required by regulatory agencies like the FDA.[8][9] A comprehensive suite of analytical methods must be used.
-
Structural Confirmation: The definitive structure of the synthesized compound must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework and the successful sulfation at the C3 position, evidenced by shifts in the aromatic proton and carbon signals.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition (C₁₈H₂₁NaO₅S) of the final product.[10]
-
-
Purity and Impurity Profiling:
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method with UV detection is the primary tool for determining purity. It separates the API from process impurities and potential degradants. The purity is typically expressed as a percentage based on the area of the main peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and characterizing impurities, even at very low levels.[4][11][12]
-
-
Quantitative Analysis (Assay):
-
A validated HPLC method with a certified reference standard is used to determine the exact amount of this compound sulfate in the final drug substance, typically expressed as a weight/weight percentage.
-
Table 1: Example Specifications for Clinical Grade this compound Sulfate
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identification | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure |
| HRMS | Mass corresponds to the molecular formula | |
| HPLC | Retention time matches reference standard | |
| Assay | HPLC-UV | 98.0% - 102.0% (on anhydrous basis) |
| Purity | HPLC-UV | ≥ 98.5% |
| Any single impurity | ≤ 0.15% | |
| Total impurities | ≤ 1.0% | |
| Water Content | Karl Fischer Titration | ≤ 5.0% (for lyophilized solid) |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Bacterial Endotoxins | LAL Test | (To be defined based on route/dose) |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits |
Formulation for Phase 1 Clinical Studies
For early-phase clinical trials, the formulation is typically kept as simple as possible to minimize confounding factors. The primary goals are to ensure dose accuracy, stability, and facilitate administration. For an oral drug like this compound sulfate, a powder-in-capsule or a simple solution are common choices.
Protocol 3: Preparation of Powder-in-Capsule Formulation
Principle: The API is geometrically blended with a suitable inert filler (excipient) to achieve a workable bulk powder volume, which is then accurately filled into capsules.
Materials:
-
This compound Sulfate (API)
-
Microcrystalline Cellulose (MCC) or Lactose Monohydrate (filler)
-
Gelatin or HPMC capsules of appropriate size
-
V-blender or Turbula mixer
-
Precision balance
-
Capsule filling machine (manual or semi-automated)
Procedure:
-
Calculation: Determine the required amount of API and filler for the batch size based on the target dose and the fill weight of the capsule.
-
Geometric Dilution:
-
Weigh the required amount of API.
-
Weigh an approximately equal amount of filler and blend it thoroughly with the API using a mortar and pestle.
-
Continue adding amounts of filler equal to the size of the mixture in the mortar, blending thoroughly after each addition, until all the filler has been incorporated.
-
-
Bulk Blending: Transfer the pre-blend to a V-blender and mix for a pre-determined time (e.g., 15-20 minutes) to ensure homogeneity.
-
In-Process Control (Blend Uniformity): Take multiple samples from different locations within the blender and analyze the API content using a validated HPLC method to ensure the blend is uniform. The acceptance criteria are typically 90-110% of the target concentration with a low relative standard deviation (RSD).
-
Encapsulation: Transfer the validated blend to the capsule filling machine and fill the capsules to the target weight.
-
Quality Control of Final Product: Perform final quality checks on the filled capsules, including appearance, average weight, content uniformity, and dissolution (if applicable).
Stability Testing Program
A stability testing program is essential to define the shelf-life and appropriate storage conditions for both the drug substance (API) and the final drug product.[13] The program must follow the International Council for Harmonisation (ICH) guidelines.
Table 2: ICH Stability Testing Conditions
| Study Type | Storage Condition | Minimum Duration for IND |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), samples are pulled and tested against the release specifications (Table 1). Particular attention is paid to the assay value and the emergence of any degradation products.
Regulatory Dossier: The CMC Workflow for IND Submission
All the data generated—from synthesis to stability—must be compiled into the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.[14][15] This section provides the regulatory agency with the assurance that the investigational drug is of consistent quality and safety.[8]
Caption: Workflow for compiling the CMC package for an IND submission.
Conclusion
The successful preparation of this compound sulfate for clinical studies is a multi-faceted endeavor that extends far beyond simple chemical synthesis. It requires a meticulous, integrated approach encompassing reproducible manufacturing, rigorous purification, comprehensive analytical characterization, rational formulation, and systematic stability evaluation. Adherence to Good Manufacturing Practices (GMP) and the detailed compilation of all data into a coherent CMC package are non-negotiable prerequisites for regulatory approval to initiate human trials. This guide provides the foundational protocols and framework to navigate this complex but critical path in drug development.
References
-
Biologic effects of 17 alpha-dihydroequilin sulfate. PubMed. Available at: [Link]
-
Chemical ionisation for steroid sulfate determination. Wiley Analytical Science. (2019). Available at: [Link]
-
Synthesis of [2,4‐3H] 17β‐dihydroequilin sulfate. ResearchGate. Available at: [Link]
-
The Regulation of Steroid Action by Sulfation and Desulfation. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
-
17β-Dihydroequilin – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. MDPI. Available at: [Link]
-
17α-Dihydroequilenin. Wikipedia. Available at: [Link]
-
Sodium 17alpha-dihydroequilin sulfate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates: application to prenatal diagnosis of steroid synthesis disorders. Journal of Molecular Endocrinology. (2018). Available at: [Link]
-
Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Ludwig-Maximilians-Universität München. (2021). Available at: [Link]
-
17α-Dihydroequilin. Wikipedia. Available at: [Link]
-
17β-Dihydroequilin. Wikipedia. Available at: [Link]
-
Is the use of conjugated equine oestrogens in hormone replacement therapy still appropriate? PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
-
IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC) Information. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Long-term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids. PubMed. Available at: [Link]
-
Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
-
Long‐term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids. ResearchGate. Available at: [Link]
-
CMC in IND Applications | FDA Submission & Compliance Guide. BioBoston Consulting. Available at: [Link]
-
Equine estrogen – Knowledge and References. Taylor & Francis. Available at: [Link]
-
A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. ACS Bio & Med Chem Au. (2022). Available at: [Link]
-
Effects of Estradiol/Micronized Progesterone vs. Conjugated Equine Estrogens/Medroxyprogesterone Acetate on Breast Cancer Gene Expression in Healthy Postmenopausal Women. MDPI. Available at: [Link]
-
Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
-
Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. National Institutes of Health (NIH). (2021). Available at: [Link]
-
A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
-
Conjugated estrogens. Wikipedia. Available at: [Link]
-
Conjugation of a sulfate moiety to the free steroid androgen, testosterone [PAPS, 3. ResearchGate. Available at: [Link]
-
Regulatory CMC: What to Expect During Drug Development. ProPharma. (2024). Available at: [Link]
-
ChemInform Abstract: Preparation of Steroid Hydroxy Sulfates. Sci-Hub. (1990). Available at: [Link]
-
Comparison of the Short-Term Effects of Oral Conjugated Equine Estrogens Versus Transdermal Estradiol on C-Reactive Protein, Other Serum Markers of Inflammation, and Other Hepatic Proteins in Naturally Menopausal Women. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. Available at: [Link]
-
Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available at: [Link]
-
Analytical Methods for the Determination of Neuroactive Steroids. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]pmc/articles/PMC6631023/)
Sources
- 1. 17α-Dihydroequilenin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 4. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Sci-Hub. ChemInform Abstract: Preparation of Steroid Hydroxy Sulfates. / ChemInform, 1990 [sci-hub.box]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Sodium 17alpha-dihydroequilin sulfate | C18H21NaO5S | CID 23671797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders [mdpi.com]
- 12. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of 17α-Dihydroequilenin in Preclinical In Vivo Models
Introduction
17α-Dihydroequilenin (17α-DHQ) is a naturally occurring equine estrogen, identified as a minor constituent of conjugated equine estrogens (CEE), a therapeutic agent historically used for hormone replacement therapy.[1][2] While present in small quantities (approx. 1.2%), its unique biological profile warrants dedicated investigation.[2] Preclinical evidence suggests that 17α-DHQ may function as a selective estrogen receptor modulator (SERM), exhibiting beneficial estrogen-like effects on the central nervous system and cardiovascular system while avoiding the uterotrophic effects associated with conventional estrogens like 17β-estradiol.[3]
Specifically, 17α-DHQ has been shown to be as effective as estradiol in increasing the dendritic spine density of pyramidal cells in the rat hippocampus, a key neuroanatomical correlate of learning and memory.[3] This neuro-differentiative potential, coupled with its non-proliferative effect on uterine tissue, positions 17α-DHQ as a promising candidate for treating cognitive decline associated with menopause and potentially neurodegenerative conditions like Alzheimer's disease (AD).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for evaluating the efficacy of 17α-DHQ. It moves beyond simple procedural descriptions to explain the scientific causality behind model selection and experimental design, ensuring the generation of reliable and translatable data.
Scientific Rationale: A Dissociative Profile for Neuroprotection
The primary therapeutic hypothesis for 17α-DHQ is that it uncouples the beneficial neuroprotective actions of estrogens from their proliferative, and potentially harmful, effects on reproductive tissues. This "dissociative" profile is the hallmark of an ideal SERM for neurological and menopausal indications.
2.1 The SERM Hypothesis: Tissue-Specific Estrogenic Action Estrogen receptors (ERα and ERβ) are widely distributed throughout the body, and their activation can lead to vastly different outcomes depending on the tissue context and the specific ligand.[4][5] Classical hormone replacement therapy with estradiol activates ERs systemically, providing benefits for bone, brain, and vasomotor symptoms, but also increasing the risk of uterine and breast cancers through proliferative signaling.[4]
17α-DHQ appears to engage with the estrogen signaling pathway in a manner that favors non-proliferative, protective outcomes. This may be due to a unique conformational change induced in the ER upon binding, differential recruitment of co-activator and co-repressor proteins, or engagement with membrane-associated ERs that favor rapid, non-genomic signaling pathways.
2.2 Neuroprotective Mechanisms: Beyond Classical ER Signaling The neuroprotective effects of certain estrogenic compounds may not rely solely on classical nuclear ER-mediated gene transcription. The related compound, 17α-estradiol, for instance, is potently neuroprotective against a wide array of insults, including amyloid toxicity and oxidative stress, despite being a weak hormonal agent.[6] Its mechanism is thought to involve intercalation into cellular membranes, where it can terminate lipid peroxidation chain reactions and preserve mitochondrial integrity—a "mitoprotectant" effect.[6] Given its structural similarity, it is critical to investigate whether 17α-DHQ shares these non-hormonal, direct neuroprotective mechanisms in addition to its SERM activity.
Caption: Proposed dissociative mechanism of 17α-DHQ.
Core In Vivo Model: The Ovariectomized (OVX) Rodent
3.1 Model Justification The ovariectomized (OVX) rodent (rat or mouse) is the foundational and most indispensable model for evaluating a potential SERM like 17α-DHQ. The surgical removal of the ovaries induces a state of profound estrogen deficiency, effectively simulating post-menopause. This model is uniquely powerful because it allows for the simultaneous assessment of efficacy across multiple key target tissues within the same animal.
-
Brain: Models menopause-associated cognitive decline and neuronal changes.
-
Bone: Induces rapid bone loss, creating a robust model of osteoporosis.
-
Uterus: Becomes atrophic, providing a highly sensitive background to detect any unwanted proliferative (uterotrophic) effects.
3.2 Experimental Design and Workflow A typical study design involves comparing the effects of 17α-DHQ to both a negative control (vehicle) and a positive estrogenic control (17β-estradiol). This design is critical for self-validation; it ensures the model is responsive to estrogen and allows for the clear demonstration of a dissociative SERM profile.
Caption: General experimental workflow for the OVX rodent model.
| Group | Surgical Model | Treatment (Daily) | N (per group) | Key Questions Addressed |
| 1 | Sham Operation | Vehicle | 10-12 | What are the baseline parameters in a hormonally intact animal? |
| 2 | Ovariectomy (OVX) | Vehicle | 10-12 | What are the effects of estrogen deprivation (the disease model)? |
| 3 | Ovariectomy (OVX) | 17α-DHQ (e.g., 1 mg/kg) | 10-12 | Does the test compound reverse the deficits caused by OVX? |
| 4 | Ovariectomy (OVX) | 17β-Estradiol (e.g., 10 µg/kg) | 10-12 | Is the model responsive to estrogen? Provides a benchmark for efficacy and side effects. |
3.3 Protocol: Ovariectomy Surgery and Post-Operative Care
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% in oxygen) or an equivalent injectable anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the dorsal aspect of the animal, just caudal to the rib cage. Aseptically prepare the surgical site using alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a single midline dorsal skin incision (~1.5 cm).
-
Ovary Localization: Shift the skin incision to one side to visualize the underlying muscle wall. Make a small incision (~1 cm) through the muscle to enter the peritoneal cavity. The ovary, embedded in a fat pad, is typically located just caudal to the kidney.
-
Ovariectomy: Gently exteriorize the ovary and uterine horn. Securely ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Excise the ovary distal to the ligation.
-
Closure: Return the uterine horn to the peritoneal cavity. Close the muscle wall with absorbable suture and the skin with wound clips or non-absorbable suture.
-
Repeat: Perform the same procedure on the contralateral side. For Sham animals, perform all steps except for the ligation and excision of the ovaries.
-
Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen). House animals individually for 24-48 hours for monitoring. Ensure easy access to food and water. Remove skin sutures/clips 7-10 days post-surgery. Allow a 2-week recovery and estrogen washout period before initiating treatment.
3.4 Protocol: Efficacy Endpoint Analysis
-
Uterotrophic Effects:
-
At necropsy, carefully dissect the uterus, freeing it from the cervix and fallopian tubes.
-
Trim away any adhering fat and connective tissue.
-
Blot the uterus gently to remove excess fluid and record the wet weight immediately.
-
Normalize uterine weight to the final body weight of the animal. A significant increase in this ratio in the 17β-Estradiol group validates the model, while a lack of increase in the 17α-DHQ group demonstrates the desired non-proliferative profile.
-
-
Bone Protective Effects:
-
Dissect the femurs and/or tibias and clean them of soft tissue.
-
Store bones in 70% ethanol or PBS-soaked gauze at -20°C.
-
Analyze bone mineral density (BMD) and trabecular microarchitecture using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA).
-
Key parameters include BMD, bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
-
Cognitive Effects (Morris Water Maze):
-
Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the surface.
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the animal into the pool from one of four cardinal start positions. Allow the animal to search for the hidden platform for 60-90 seconds. If it fails, guide it to the platform.
-
Data Collection: Record escape latency (time to find the platform) and path length using an automated tracking system.
-
Probe Trial (24h after last acquisition day): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. OVX+Vehicle animals are expected to show impaired performance (longer latencies, less time in the target quadrant) compared to Sham controls.
-
Advanced Model: Transgenic Mouse Models of Alzheimer's Disease (AD)
4.1 Model Justification To directly test the efficacy of 17α-DHQ against the core pathologies of Alzheimer's disease, transgenic mouse models are the gold standard.[7][8] These models overexpress human genes with mutations known to cause familial AD, leading to the development of amyloid plaques and associated neuropathology.[9][10]
-
Common Models: 5XFAD, APP/PS1, 3xTg-AD.
-
Rationale: Combining the OVX procedure with an AD transgenic model (e.g., an OVX 5XFAD mouse) creates a "dual-hit" model that more closely mimics the increased risk of AD in post-menopausal women, providing a highly relevant context for testing 17α-DHQ.[11] Previous studies have successfully used this approach to show that both 17α- and 17β-estradiol can lower cerebral amyloid-β levels in transgenic mice.[12]
4.2 Experimental Design and Workflow for OVX-5XFAD Model
Caption: Workflow for testing 17α-DHQ in an OVX-AD transgenic mouse model.
4.3 Protocol: Post-Mortem Brain Tissue Analysis
-
Tissue Preparation: Following euthanasia and transcardial perfusion with ice-cold PBS, harvest the brain. Hemisect the brain sagittally.
-
Biochemistry Hemisphere: Immediately snap-freeze one hemisphere in liquid nitrogen and store at -80°C for biochemical analysis (ELISA).
-
Histology Hemisphere: Post-fix the other hemisphere in 4% paraformaldehyde for 24-48 hours, followed by cryoprotection in 30% sucrose. Section the brain using a cryostat or vibratome.
-
Aβ ELISA:
-
Homogenize the frozen brain tissue in buffers to sequentially extract soluble and insoluble (formic acid-extractable) fractions.
-
Use commercial ELISA kits specific for Aβ40 and Aβ42 to quantify the levels in each fraction. A reduction in Aβ levels, particularly the more aggregation-prone Aβ42, is a key indicator of efficacy.
-
-
Immunohistochemistry (IHC):
-
Amyloid Plaques: Use antibodies such as 6E10 or 4G8 to stain for amyloid-β deposits.
-
Microgliosis: Use an antibody against Iba1 to stain for microglia. Assess changes in microglial morphology and density around plaques.
-
Astrogliosis: Use an antibody against Glial Fibrillary Acidic Protein (GFAP) to stain for reactive astrocytes.
-
Quantification: Capture images from defined brain regions (e.g., cortex, hippocampus) and quantify the plaque load (% area occupied by plaques) and immunoreactivity of gliosis markers using image analysis software (e.g., ImageJ/Fiji).
-
Data Interpretation & Self-Validation
| Endpoint | Sham + Vehicle | OVX + Vehicle | OVX + 17β-Estradiol (E2) | OVX + 17α-DHQ (Ideal Outcome) | Interpretation of Ideal Outcome |
| Uterine Weight | Normal | ↓↓↓ (Atrophy) | ↑↑↑ (Hypertrophy) | ↔ (No change vs. OVX) | Demonstrates lack of uterotrophic activity (SERM profile). |
| Bone Density (BMD) | Normal | ↓↓↓ (Bone Loss) | ↑↑↑ (Protective) | ↑↑ (Protective) | Shows beneficial estrogenic effect on bone. |
| Cognitive Performance | Normal | ↓↓ (Impaired) | ↑↑ (Improved) | ↑↑ (Improved) | Shows beneficial estrogenic effect on cognition. |
| Aβ Plaque Load (AD Model) | N/A | ↑↑↑ (High Pathology) | ↓ (Reduced) | ↓↓ (Reduced) | Demonstrates direct disease-modifying potential in AD context. |
A successful outcome for 17α-DHQ would be the mirroring of 17β-Estradiol's beneficial effects on bone, cognition, and Aβ pathology, while simultaneously mirroring the Vehicle group's lack of effect on the uterus. This pattern provides strong, self-validated evidence of a dissociative, neuroprotective SERM profile.
References
-
Wikipedia. 17β-Dihydroequilin. Wikipedia. [Link]
-
Toran-Allerand, C. D., et al. (2005). 17alpha-estradiol: a brain-active estrogen? Endocrinology, 146(9), 3843-3857. [Link]
-
Hedges, V. L., et al. (2012). 17alpha-Estradiol is neuroprotective in male and female rats in a model of early brain injury. Neuroscience, 201, 243-252. [Link]
-
Gibbs, R. B. (2000). 17alpha-Dihydroequilenin increases hippocampal dendritic spine density of ovariectomized rats. Biology of Reproduction, 62(4), 1116-1121. [Link]
-
Taylor & Francis Online. 17β-Dihydroequilin – Knowledge and References. Taylor & Francis. [Link]
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Asthana, S., et al. (2003). 17beta-estradiol reduces plasma Abeta40 for HRT-naïve postmenopausal women with Alzheimer disease: a preliminary study. Neurology, 60(11), 1847-1848. [Link]
-
Lobo, R. A., et al. (1998). Biologic effects of 17 alpha-dihydroequilin sulfate. Fertility and Sterility, 69(3), 517-523. [Link]
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Bhavnani, B. R., et al. (1998). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 83(1), 199-206. [Link]
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Dykens, J. A., et al. (2005). Development of 17alpha-estradiol as a neuroprotective therapeutic agent: rationale and results from a phase I clinical study. Annals of the New York Academy of Sciences, 1052, 116-134. [Link]
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Svorc, P., et al. (2016). Kinetic Study of 17α-Estradiol Mechanism during Rat Sperm Capacitation. International Journal of Molecular Sciences, 17(11), 1928. [Link]
-
Wikipedia. 17α-Dihydroequilenin. Wikipedia. [Link]
-
Wikipedia. 17β-Dihydroequilenin. Wikipedia. [Link]
-
Demyanets, S., et al. (2006). The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway. Atherosclerosis, 186(1), 31-39. [Link]
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Leker, R. R., & Shohami, E. (2002). Cerebral ischemia and trauma-different etiologies yet similar mechanisms: neuroprotective opportunities. Journal of Cerebral Blood Flow & Metabolism, 22(7), 763-777. [Link]
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Petanceska, S. S., et al. (2000). 17Alpha-estradiol and 17beta-estradiol treatments are effective in lowering cerebral amyloid-beta levels in AbetaPPSWE transgenic mice. Journal of Neurochemistry, 74(3), 1301-1306. [Link]
-
Alzforum. Alzheimer's Disease Research Models. Alzforum. [Link]
-
Van der Heide, S., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 706688. [Link]
-
Cha, H., & Pike, C. J. (2023). Steroid hormones: risk and resilience in women's Alzheimer disease. Frontiers in Neuroendocrinology, 69, 101061. [Link]
-
Fernández-García, H., et al. (2023). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Inotiv. Alzheimer's Disease Models. Inotiv. [Link]
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Rider, V., et al. (2019). ERα Signaling Increased IL-17A Production in Th17 Cells by Upregulating IL-23R Expression, Mitochondrial Respiration, and Proliferation. Journal of Immunology, 203(11), 2949-2959. [Link]
-
DW News. (2023, January 6). New Alzheimer's drug offers hope to patients and caregivers. YouTube. [Link]
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Bhavnani, B. R., et al. (2002). Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions. Journal of the Society for Gynecologic Investigation, 9(2), 102-110. [Link]
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Tan, S. K., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 16(8), 263. [Link]
-
Zetterberg, H., & Bendlin, B. B. (2021). In vivo Detection of Alzheimer's Disease. Journal of Alzheimer's Disease, 81(3), 915-929. [Link]
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Springer Nature. (2024). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Research Communities. [Link]
-
Sasaguri, H., et al. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Neuroscience, 16, 850329. [Link]
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Fowler, A. M., et al. (2008). HEXIM1 Regulates 17beta-estradiol/Estrogen Receptor-Alpha-Mediated Expression of Cyclin D1 in Mammary Cells via Modulation of P-TEFb. Molecular and Cellular Biology, 28(17), 5340-5352. [Link]
-
Löfgren, M., et al. (2009). Differential effects of 17beta-estradiol on function and expression of estrogen receptor alpha, estrogen receptor beta, and GPR30 in arteries and veins of patients with atherosclerosis. Journal of Clinical Endocrinology & Metabolism, 94(10), 4035-4043. [Link]
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Lee, J. R., et al. (2007). Activation of estrogen receptor-mediated gene transcription by the equine estrogen metabolite, 4-methoxyequilenin, in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 103(1), 40-48. [Link]
-
Taconic Biosciences. Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 17α-Dihydroequilenin in Aqueous Solutions
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 17α-Dihydroequilenin. As a steroidal estrogen, its hydrophobic nature presents significant hurdles in experimental and formulation settings. This document provides a comprehensive troubleshooting framework, grounded in scientific principles and practical laboratory experience, to systematically address and overcome these solubility issues.
Understanding the Challenge: Physicochemical Properties of 17α-Dihydroequilenin
17α-Dihydroequilenin is a naturally occurring steroidal estrogen.[1] Its structure, characterized by a polycyclic hydrocarbon skeleton, results in low water solubility. Key computed properties that underscore its hydrophobicity include:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | PubChem[2] |
| Molecular Weight | 268.3 g/mol | PubChem[2] |
| XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Q1: My 17α-Dihydroequilenin is not dissolving in my aqueous buffer for my in vitro cell-based assay. What is the first thing I should try?
A1: The most direct initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This is a standard and effective technique for introducing hydrophobic compounds into aqueous systems for in vitro studies.[4]
Causality: 17α-Dihydroequilenin, like other steroids, is significantly more soluble in organic solvents than in water. By creating a high-concentration stock in a suitable organic solvent, you can then introduce the compound into your aqueous media at a final concentration where it may remain soluble, or at least finely dispersed, for the duration of your experiment. The final concentration of the organic solvent should be kept to a minimum (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[4]
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution of 17α-Dihydroequilenin.
Q2: I've tried using a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What are my next steps?
A2: Precipitation upon dilution indicates that the aqueous solubility limit is being exceeded. You can address this through several strategies, starting with pH adjustment or the use of co-solvents in your final aqueous solution.
Option 1: pH Adjustment
17α-Dihydroequilenin possesses a phenolic hydroxyl group on its A-ring, similar to other estrogens. Phenolic hydroxyl groups are weakly acidic, with a pKa typically around 10.[5][6] By adjusting the pH of your aqueous buffer to be at or above the pKa, you can deprotonate the hydroxyl group, forming a more water-soluble phenolate anion.
Experimental Protocol: pH-Based Solubilization
-
Determine the pKa: While the specific pKa of 17α-Dihydroequilenin is not readily published, a reasonable starting assumption based on similar phenolic steroids is a pKa of approximately 10.0.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 9.5 to 11.0.
-
Solubility Test:
-
Add a small, known amount of 17α-Dihydroequilenin to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant for the concentration of dissolved 17α-Dihydroequilenin using a suitable analytical method (e.g., HPLC-UV).
-
-
Select Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your experimental system.
Considerations:
-
Experimental Compatibility: Ensure that the required alkaline pH will not adversely affect your cells, proteins, or other experimental components.
-
Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound.
Option 2: Co-solvents
Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) into your final aqueous solution can increase the solubility of hydrophobic compounds.[7]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Troubleshooting with Co-solvents:
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| Ethanol | 1-5% (v/v) | Readily available, volatile. | Can be cytotoxic at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Low volatility, good solubilizer. | Can increase viscosity. |
| PEG 400 | 1-10% (v/v) | Good solubilizer for many compounds. | Can be viscous and may interfere with some assays. |
Important Note: Always run a vehicle control (buffer with the same concentration of co-solvent but without 17α-Dihydroequilenin) to account for any effects of the co-solvent on your experiment.
Q3: pH adjustment and co-solvents are not suitable for my application or are not providing sufficient solubility. What advanced techniques can I explore?
A3: For applications requiring higher concentrations or for in vivo formulations, more advanced methods such as cyclodextrin complexation, solid dispersions, or nanosuspensions are highly effective.
1. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like 17α-Dihydroequilenin, forming an inclusion complex that is water-soluble.[8][9][10] Steroids are considered ideal guest molecules for cyclodextrin complexation due to their hydrophobic nature and size.[8]
Workflow for Cyclodextrin-Mediated Solubilization:
Caption: General workflow for solubilization using cyclodextrins.
Recommended Cyclodextrins for Steroids:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Drug: Add an excess amount of 17α-Dihydroequilenin to each solution.
-
Equilibrate: Shake the suspensions at a constant temperature for 48 hours to reach equilibrium.
-
Separate and Analyze: Centrifuge and filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Quantify: Determine the concentration of 17α-Dihydroequilenin in the filtrate by HPLC.
-
Phase Solubility Diagram: Plot the concentration of solubilized drug against the concentration of HP-β-CD to determine the complexation efficiency.
2. Solid Dispersions
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[11][12][13] This can be achieved by methods like solvent evaporation or melting. The drug exists in an amorphous state or as very fine crystalline particles, which enhances its dissolution rate and apparent solubility.[13]
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Dissolve Components: Dissolve both 17α-Dihydroequilenin and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or PEG 6000) in a common volatile solvent like ethanol.[14]
-
Evaporate Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator).
-
Dry and Pulverize: Dry the resulting solid film under vacuum to remove any residual solvent. Grind the solid dispersion into a fine powder.
-
Characterize: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Assess Dissolution: Perform dissolution studies to compare the dissolution rate of the solid dispersion to the pure drug.
3. Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15][16] The small particle size leads to a significant increase in surface area, which enhances the dissolution rate according to the Noyes-Whitney equation. This is a suitable approach for both oral and parenteral delivery.[15][17]
Preparation Methods:
-
Top-Down: High-pressure homogenization or media milling.
-
Bottom-Up: Precipitation techniques.[15]
Key Components of a Nanosuspension:
-
API: 17α-Dihydroequilenin
-
Dispersion Medium: Typically water for injection or a buffer.
-
Stabilizer: Surfactants (e.g., Polysorbate 80, Poloxamer 188) or polymers (e.g., HPMC, PVP) to prevent particle aggregation.
Due to the specialized equipment required (e.g., high-pressure homogenizer), this method is more complex but highly effective for achieving significant solubility enhancement.
Summary of Solubilization Strategies
| Strategy | Mechanism | Best For | Key Considerations |
| Organic Solvent Stock | Initial dissolution in a miscible solvent. | Quick screening in in vitro assays. | Final solvent concentration must be low and non-toxic. |
| pH Adjustment | Ionization of the phenolic hydroxyl group. | Aqueous formulations where pH > 10 is tolerated. | pH compatibility with the experimental system is critical. |
| Co-solvents | Increasing the polarity of the bulk solvent. | Buffers for in vitro assays. | Potential for co-solvent to interfere with the assay. |
| Cyclodextrins | Encapsulation of the drug in a soluble complex. | Aqueous formulations for in vitro and in vivo use. | Can be costly; potential for interaction with other formulation components. |
| Solid Dispersions | Amorphization and dispersion in a hydrophilic carrier. | Solid oral dosage forms. | Requires careful selection of carrier and manufacturing process. |
| Nanosuspensions | Increased surface area due to particle size reduction. | Oral and parenteral formulations requiring high drug loading. | Requires specialized equipment and formulation expertise. |
Final Recommendations
For researchers encountering solubility issues with 17α-Dihydroequilenin, a stepwise approach is recommended. Begin with the simplest methods, such as preparing a stock solution in DMSO. If precipitation occurs, explore pH adjustment or the use of co-solvents, always being mindful of the constraints of your experimental system. For more challenging applications or formulation development, advanced techniques like cyclodextrin complexation or the preparation of nanosuspensions offer robust solutions for significantly enhancing the aqueous solubility of this hydrophobic steroid.
References
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Barzegar-Jalali, M., et al. (2014). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. Iranian Journal of Pharmaceutical Research, 13(3), 831–841. Available at: [Link]
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Barzegar-Jalali, M., et al. (2014). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. ResearchGate. Available at: [Link]
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Taylor & Francis Online. 17β-Dihydroequilin – Knowledge and References. Available at: [Link]
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Chemsrc. 17alpha-Estradiol | CAS#:57-91-0. Available at: [Link]
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Wikipedia. 17α-Dihydroequilenin. Available at: [Link]
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PubChem. 17alpha-Dihydroequilenin. Available at: [Link]
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Araj, S. K., & Szeleszczuk, Ł. (2023). A Review on Cyclodextrins/Estrogens Inclusion Complexes. International Journal of Molecular Sciences, 24(10), 8780. Available at: [Link]
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Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2243–2254. Available at: [Link]
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PubChem. Equilin. Available at: [Link]
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Messner, M., et al. (2017). Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. ResearchGate. Available at: [Link]
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Agrawal, U., et al. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 13(10), 1636. Available at: [Link]
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Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. Available at: [Link]
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- Google Patents. (2007). Compositions of estrogen-cyclodextrin complexes.
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Brandán, S. A., et al. (2019). Structural and vibrational studies of equilenin, equilin and estrone steroids. Biointerface Research in Applied Chemistry, 9(6), 4499-4507. Available at: [Link]
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Messner, M., et al. (2018). Solubilizing steroidal drugs by β-cyclodextrin derivatives. International journal of pharmaceutics, 535(1-2), 196–205. Available at: [Link]
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ResearchGate. (2017). (PDF) Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application. Available at: [Link]
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Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. Available at: [Link]
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Araj, S. K., & Szeleszczuk, Ł. (2023). A Review on Cyclodextrins/Estrogens Inclusion Complexes. ResearchGate. Available at: [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
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Işık, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. Available at: [Link]
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Wawrzyńczak, A., et al. (2021). 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization. Molecules, 26(16), 4987. Available at: [Link]
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Chella, N., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 15(7), 1941. Available at: [Link]
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Encyclopedia.pub. (2023). Cyclodextrins/Estrogens Inclusion Complexes. Available at: [Link]
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Li, D., et al. (2023). Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. Molecules, 28(21), 7381. Available at: [Link]
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Brandán, S. A., et al. (2019). Structural and Vibrational Studies of Equilenin, Equilin and Estrone Steroids. ResearchGate. Available at: [Link]
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ResearchGate. (2008). The Effects of Some Solid Buffering Agents in Aqueous Suspension on Prednisolone. Available at: [Link]
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CD Formulation. Solid Dispersion Oral Thin Film Preparation Technology. Available at: [Link]
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Dearden, J. C., & Williams, E. (1968). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 43-46. Available at: [Link]
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Pearson+. Phenols are less acidic than carboxylic acids, with values of pKa.... Available at: [Link]
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Sieminska, L., & Zerda, T. W. (1997). Solubility of steroids (in g per liter) in ethanol, ethanol-water.... ResearchGate. Available at: [Link]
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YouTube. (2021). Learn Chemistry: How to obtain pKa data of phenols. Available at: [Link]
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How to resolve co-elution of 17alpha and 17beta-estradiol in HPLC
Welcome to the technical support center for advanced HPLC applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of 17α- and 17β-estradiol. As epimers differing only in the stereochemistry of the C17 hydroxyl group, these compounds present a significant chromatographic challenge. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to achieve baseline resolution.
Troubleshooting Guide: Resolving Co-elution
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My 17α- and 17β-estradiol peaks are completely co-eluting on a standard C18 column. What is my first step?
A1: Initial Method Optimization: Focus on Mobile Phase Selectivity
When facing complete co-elution on a C18 column, the primary goal is to alter the chemical environment to influence the subtle differences between the two epimers. This is most effectively achieved by modifying the mobile phase.
The Causality Behind the Choice: The separation of steroid isomers is a three-dimensional challenge where stationary phase, mobile phase, and temperature all contribute to selectivity.[1] Before investing in specialized columns, exploring the full potential of your existing C18 column through mobile phase optimization is the most efficient first step. The choice of organic solvent is critical, as it can alter selectivity for structurally similar compounds.[2][3]
Recommended Protocol: Organic Modifier Screening
-
Prepare Stock Solutions: Create a mixed standard solution of 17α- and 17β-estradiol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for your detector.
-
Establish a Baseline: Using your current method (e.g., Acetonitrile/Water), inject the standard to confirm co-elution.
-
Systematic Mobile Phase Evaluation:
-
Phase A: Deionized Water (additives like 0.1% formic acid can be used for MS compatibility and improved peak shape).[4]
-
Phase B (Solvent 1): Acetonitrile
-
Phase B (Solvent 2): Methanol
-
-
Run Isocratic Holds: Perform a series of isocratic runs, starting with a high organic percentage and decreasing it to increase retention. Test both acetonitrile and methanol as the organic modifier.
-
Example Screening: 70:30 (B:A), 60:40, 50:50, 40:60.
-
-
Analyze Results: Compare the chromatograms. Methanol often provides enhanced selectivity for aromatic and moderately polar analytes like steroids, potentially resolving isomers that co-elute with acetonitrile.[2]
Data Summary: Acetonitrile vs. Methanol for Steroid Isomer Separation
| Feature | Acetonitrile | Methanol |
| Selectivity | Generally lower selectivity for steroid epimers. | Often provides unique selectivity and can resolve difficult-to-separate isomers.[2] |
| Elution Strength | Stronger eluent, leading to shorter retention times. | Weaker eluent, leading to longer retention times and potentially better resolution. |
| Viscosity/Pressure | Lower viscosity, resulting in lower backpressure. | Higher viscosity, resulting in higher backpressure. |
| UV Cutoff | ~190 nm | ~205 nm |
If modifier scouting does not yield separation, consider incorporating a mobile phase additive like β-cyclodextrin, which can form inclusion complexes with the steroids and significantly enhance separation.[5][6]
Q2: I have partial separation, but the resolution is poor (<1.5). How can I improve it without changing my column?
A2: Fine-Tuning Resolution with Temperature and Flow Rate
With partial separation, you have a solid foundation. Now, the focus shifts to enhancing the existing selectivity and efficiency of your system. Temperature is a powerful, yet often underutilized, parameter for optimizing selectivity.[7]
The Causality Behind the Choice: Chromatographic retention is an equilibrium process governed by thermodynamics. Adjusting the column temperature alters the equilibrium between the analytes and the stationary phase, which can change selectivity (α).[7] Lowering the temperature often increases retention and can improve resolution for closely eluting compounds.[7][8] Conversely, elevated temperatures decrease solvent viscosity, which can improve efficiency (N) and reduce run times, though it may sometimes decrease selectivity.[9]
Recommended Protocol: Temperature Optimization
-
Set Initial Conditions: Use the mobile phase composition that provided the best partial separation from the previous step.
-
Sub-Ambient Screening: If your HPLC system has cooling capabilities, test temperatures below ambient.
-
Start at 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C).
-
Allow the system to fully equilibrate at each temperature before injection. Studies have shown that subambient temperatures can fully resolve steroid enantiomers that co-elute at ambient temperature.[8]
-
-
Elevated Temperature Screening:
-
Increase the temperature in 5-10°C increments (e.g., 30°C, 40°C, 50°C).
-
Higher temperatures can be particularly effective when using mobile phase additives like β-cyclodextrin, with optimal separations sometimes found at specific temperatures like 47°C.[6]
-
-
Flow Rate Adjustment: Once the optimal temperature is identified, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can increase the number of theoretical plates and improve resolution, albeit at the cost of a longer analysis time.
-
Evaluate the Data: For each condition, calculate the resolution (Rs). The goal is an Rs value ≥ 1.5 for baseline separation. Note how retention time and selectivity change with temperature.
Q3: Mobile phase and temperature optimization didn't achieve baseline separation. What column should I try next?
A3: Advanced Stationary Phase Selection
If optimizing mobile phase and temperature on a C18 column is insufficient, changing the stationary phase is the next logical step. The goal is to introduce a different separation mechanism that can better discriminate between the epimers.
The Causality Behind the Choice: While C18 columns separate primarily based on hydrophobicity, other stationary phases offer different interaction mechanisms. Phenyl-based phases introduce π-π interactions, while chiral stationary phases (CSPs) create a chiral environment allowing for stereospecific interactions.[1] For epimers like 17α- and 17β-estradiol, these alternative interactions are often the key to achieving separation.
Data Summary: Comparison of HPLC Stationary Phases for Estradiol Epimer Separation
| Stationary Phase | Primary Separation Mechanism | Suitability for Estradiol Epimers |
| C18 (Octadecylsilane) | Hydrophobic interactions. | Low selectivity; requires extensive method development.[8] |
| Phenyl-Hexyl / Biphenyl | Hydrophobic and π-π interactions. | Good. The phenyl groups can interact differently with the A-ring of the estrogens, providing enhanced selectivity.[2][10][11] |
| Cyclodextrin-based (Chiral) | Host-guest inclusion complexation.[12] | Excellent. The chiral cavity of cyclodextrin can stereoselectively bind one epimer more strongly than the other.[5][13] |
| Polysaccharide-based (Chiral) | Chiral grooves and cavities, hydrogen bonding, dipole-dipole interactions. | Excellent. Widely regarded as one of the most versatile column types for chiral separations.[14][15] |
Recommended Workflow: Column Screening
The most efficient approach is to screen multiple columns with different selectivities.[14] Start with a phenyl-hexyl or biphenyl column. If that fails, move to a dedicated chiral column.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in separating 17α- and 17β-estradiol?
They are C17 epimers, meaning they are stereoisomers that differ only in the three-dimensional orientation of the hydroxyl group at a single chiral center (carbon-17). This makes their physical and chemical properties, such as polarity, hydrophobicity, and UV absorbance, nearly identical, presenting a significant challenge for standard achiral chromatographic methods.[16]
Q2: How does a β-cyclodextrin stationary phase work to separate these epimers?
β-cyclodextrin is a cyclic oligosaccharide shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[17] Separation occurs through a process called "inclusion complexing".[12] The estradiol molecule inserts into the hydrophobic cavity. Due to the fixed, chiral structure of the cyclodextrin, the hydroxyl group at C17 in the 17α- and 17β-positions will have different steric and hydrogen-bonding interactions with the rim of the cyclodextrin cavity. This difference in the stability of the "host-guest" complex leads to different retention times and enables separation.
Q3: I've heard derivatization can help. When should I consider it?
Derivatization, such as with dansyl chloride, can be a powerful strategy, particularly when using mass spectrometry (MS) detection.[10][11] It should be considered when:
-
Alternative columns are not available or effective: If you cannot achieve separation by optimizing the mobile phase, temperature, or stationary phase.
-
Improved Sensitivity is Needed: Derivatization can add a fluorescent or easily ionizable tag, significantly boosting detector response.
-
Working with Complex Matrices: It can help move the analytes to a cleaner region of the chromatogram, away from matrix interferences.
A study demonstrated that dansylated 17α- and 17β-estradiol could be baseline separated on a phenyl-hexyl stationary phase, whereas the underivatized forms could not under the same conditions.[10][11]
References
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SIELC Technologies. (n.d.). Separation of 17alpha-Estradiol on Newcrom R1 HPLC column. Retrieved from [Link]
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Quinete, N., et al. (2023). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. MDPI. Retrieved from [Link]
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ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
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Poon, G. K. (2013). Separation of dansylated 17β-estradiol, 17α-estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC–MS/MS. ResearchGate. Retrieved from [Link]
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Toran-Allerand, C. D. (2009). 17alpha-estradiol: a brain-active estrogen?. PubMed. Retrieved from [Link]
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Yeoh, Z. Y., & Lee, L. Y. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. Journal of Physical Science. Retrieved from [Link]
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Semantic Scholar. (2021). Beta-Cyclodextrin-Decorated Magnetic Activated Carbon as a Sorbent for Extraction and Enrichment of Steroid Hormones. Retrieved from [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. Retrieved from [Link]
-
Zarzycki, P. K., et al. (1997). The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography. PubMed. Retrieved from [Link]
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Xu, X., et al. (2013). Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS. PMC - NIH. Retrieved from [Link]
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Masiá, A., et al. (2015). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Retrieved from [Link]
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D'Ascenzo, G., et al. (2008). Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Oprean, R., et al. (2002). Mobile Phase Optimization Method for Steroids Separation. ResearchGate. Retrieved from [Link]
-
Sheikh, S. U., & Touchstone, J. C. (1988). Effect of subambient temperatures on separation of steroid enantiomers by high-performance liquid chromatography. Analytical Chemistry. Retrieved from [Link]
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Caira, M. R., et al. (2018). 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization. PMC - NIH. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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S-Z, F., & M, S. (2022). A Review on Cyclodextrins/Estrogens Inclusion Complexes. MDPI. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
-
LCGC International. (2009). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Retrieved from [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Li, Z., et al. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Retrieved from [Link]
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Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
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Caira, M. R., et al. (2022). Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements. Beilstein Journals. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 17alpha-Dihydroequilenin and Estrone Sulfate on Sex Hormone-Binding Globulin (SHBG) Levels: An In-Depth Technical Guide
This guide provides a detailed comparative analysis of the effects of two estrogenic compounds, 17alpha-Dihydroequilenin and Estrone Sulfate, on the levels of Sex Hormone-Binding Globulin (SHBG). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data, outlines the underlying molecular mechanisms, and provides a robust experimental protocol for in vitro validation.
The Pivotal Role of SHBG in Health and Disease
Sex Hormone-Binding Globulin (SHBG) is a glycoprotein produced primarily by hepatocytes in the liver.[1][2] It plays a critical role in human physiology by binding to and transporting sex hormones, particularly testosterone and estradiol, in the bloodstream.[3] This binding function is not merely passive transport; SHBG is a key regulator of sex hormone bioavailability.[3][4] Only the small fraction of unbound, or "free," hormone is biologically active and capable of entering cells to activate its receptor.[5]
The clinical relevance of SHBG is extensive. Circulating SHBG levels are inversely correlated with insulin resistance and are a predictive biomarker for the development of type 2 diabetes.[6][7] Low SHBG is also associated with metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and an increased risk for cardiovascular events.[6][7][8] Conversely, higher SHBG levels are often linked to more favorable cardiovascular profiles.[9] Given its central role in both endocrine and metabolic pathways, understanding how exogenous compounds modulate SHBG levels is of paramount importance in drug development and hormone therapy.
Estrogenic Regulation of SHBG: A Mechanistic Overview
The production of SHBG in the liver is tightly regulated by a variety of hormonal and metabolic signals.[3][7] Estrogens are one of the most potent inducers of SHBG synthesis.[9] This effect is particularly pronounced with oral administration, which results in a significant first-pass effect in the liver.[9]
The primary mechanism through which estrogens stimulate SHBG production is at the level of gene transcription.[9] Estrogenic compounds up-regulate the expression of Hepatocyte Nuclear Factor 4 alpha (HNF-4α), a critical transcription factor that binds to the SHBG gene promoter and activates its expression.[1] This leads to an increase in SHBG mRNA levels and, consequently, greater synthesis and secretion of the SHBG protein from hepatocytes.[6][9] Factors that suppress HNF-4α, such as high levels of insulin or certain monosaccharides, conversely lead to decreased SHBG production.[1]
Comparative Efficacy: this compound vs. Estrone Sulfate
Clinical data reveals a striking divergence in the effects of this compound and estrone sulfate on circulating SHBG levels. A prospective, randomized study in postmenopausal women provides clear, quantitative evidence of their opposing actions.[10]
Estrone Sulfate: As a component of conjugated estrogens, estrone sulfate behaves as a typical estrogen in its effect on the liver. Oral administration leads to a significant, dose-dependent increase in SHBG levels.[9][10] In the aforementioned study, 1.25 mg of estrone sulfate alone increased SHBG levels by 19.7% after 30 days and by a substantial 61.3% after 90 days of treatment.[10] This is consistent with the known mechanism of estrogen-induced upregulation of hepatic SHBG synthesis.[1][9]
This compound: In stark contrast, this compound, another component of conjugated equine estrogens, demonstrates an opposite effect.[10] Despite being an estrogenic compound, it has been shown to have little estrogenic activity in some contexts.[11] The clinical study revealed that a daily oral dose of 0.2 mg of this compound sulfate reduced SHBG levels by 20.8% at 30 days and 12.4% at 90 days.[10] This suggests it may act as an antagonist or a very weak partial agonist at the estrogen receptor in hepatocytes, or that it operates through an entirely different mechanism that ultimately down-regulates SHBG production.
Interestingly, when the two compounds were administered in combination, the stimulatory effect of estrone sulfate predominated, leading to a significant increase in SHBG levels.[10]
Quantitative Comparison of Effects on SHBG Levels
The following table summarizes the experimental data from the key clinical trial comparing the independent effects of these two compounds over a 90-day period.[10]
| Compound (Daily Oral Dose) | Mean Change in SHBG Level (30 Days) | Mean Change in SHBG Level (90 Days) |
| Estrone Sulfate (1.25 mg) | ▲ 19.7% (± 6.0%) | ▲ 61.3% (± 13.0%) |
| This compound Sulfate (0.2 mg) | ▼ 20.8% (± 6.8%) | ▼ 12.4% (± 7.5%) |
| Combination (1.25 mg E1S + 0.2 mg 17α-DHES) | ▲ 103% (± 27.9%) | ▲ 98.2% (± 19.1%) |
Table 1: Summary of percentage change in SHBG levels in postmenopausal women after daily oral treatment. Data extracted from a prospective randomized study.[10]
Experimental Protocol: In Vitro SHBG Regulation Assay Using HepG2 Cells
To validate and explore the mechanisms behind the observed clinical effects, an in vitro cell culture model is essential. The human hepatoma cell line, HepG2, is the gold-standard model for this purpose as it is of hepatic origin and reliably synthesizes and secretes SHBG in a hormonally regulated manner.[1][12]
This protocol provides a self-validating system by including both a positive control (Estradiol) known to increase SHBG and a negative control (Insulin) known to decrease it.
Step-by-Step Methodology
-
Cell Culture and Maintenance:
-
1.1. Culture HepG2 cells (ATCC® HB-8065™) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13][14]
-
1.2. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
1.3. Passage cells when they reach 70-80% confluency using a suitable dissociation reagent like TrypLE™ Express to maintain cell health and logarithmic growth.[13]
-
-
Cell Seeding for Experiment:
-
2.1. Harvest logarithmically growing HepG2 cells.
-
2.2. Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
2.3. Seed cells into 6-well culture plates at a density of approximately 0.5 x 10⁶ cells per well. Allow cells to adhere and grow for 24 hours.
-
-
Hormone/Compound Treatment:
-
3.1. Rationale: A serum-free or charcoal-stripped serum medium is used during treatment to eliminate confounding effects from hormones and growth factors present in standard FBS.
-
3.2. After 24 hours, aspirate the growth medium and wash the cell monolayer gently with 1X Phosphate-Buffered Saline (PBS).
-
3.3. Add serum-free EMEM to each well and incubate for an additional 24 hours to acclimatize the cells.
-
3.4. Prepare stock solutions of this compound, Estrone Sulfate, Estradiol (positive control), and Insulin (negative control) in a suitable vehicle (e.g., DMSO). Ensure the final vehicle concentration in the culture medium is consistent across all wells and does not exceed 0.1%.
-
3.5. Remove the serum-free medium and replace it with fresh serum-free medium containing the test compounds at desired concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a "vehicle only" control group.
-
3.6. Incubate the treated cells for 48-72 hours.
-
-
Sample Collection and Analysis:
-
4.1. After the incubation period, carefully collect the culture medium from each well. This medium contains the secreted SHBG.
-
4.2. Centrifuge the collected medium to pellet any detached cells or debris and transfer the supernatant to a fresh tube.
-
4.3. Lyse the remaining cells in the wells to measure total intracellular protein, which will be used for normalization. A standard BCA or Bradford protein assay is suitable.
-
4.4. Quantify the concentration of SHBG in the collected culture supernatants using a human SHBG-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
4.5. Normalize the secreted SHBG concentration to the total intracellular protein content for each well to account for any variations in cell number. Express results as a percentage of the vehicle-only control.
-
Conclusion and Future Directions
The evidence clearly demonstrates that this compound and estrone sulfate exert opposing effects on SHBG levels. While estrone sulfate is a potent inducer of hepatic SHBG synthesis, consistent with its estrogenic profile, this compound leads to a significant reduction in circulating SHBG.[10] This differential activity is critical for researchers in pharmacology and endocrinology, as the overall effect of a combination hormone therapy on SHBG—and by extension, on free steroid levels and metabolic risk—will depend on the specific composition and relative potencies of its components.
These findings underscore the necessity of dissecting the individual biologic effects of components within complex drug mixtures. Future research should focus on elucidating the precise molecular mechanism by which this compound suppresses SHBG production, as this could unveil novel pathways for therapeutic intervention in conditions characterized by pathologically high SHBG levels.
References
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Title: Biologic effects of 17 alpha-dihydroequilin sulfate Source: PubMed URL: [Link]
-
Title: What is the effect of estrogen on sex hormone-binding globulin (SHBG) levels? Source: Dr.Oracle URL: [Link]
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Title: New Insights in the Diagnostic Potential of Sex Hormone-Binding Globulin (SHBG)—Clinical Approach Source: PubMed Central URL: [Link]
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Title: Estrone, sex hormone binding globulin and lipid profiles in older women: an observational study Source: PubMed Central URL: [Link]
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Title: The pathogenesis, therapeutic targets and drugs of polycystic ovary syndrome Source: Frontiers URL: [Link]
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Title: Sex Hormone-Binding Globulin (SHBG) as an Early Biomarker and Therapeutic Target in Polycystic Ovary Syndrome Source: PubMed Central URL: [Link]
-
Title: Sex hormone-binding globulin regulation of androgen bioactivity in vivo: Validation of the free hormone hypothesis Source: ResearchGate URL: [Link]
-
Title: Diverse Roles for Sex Hormone-Binding Globulin in Reproduction Source: PubMed Central URL: [Link]
-
Title: SHGB (Sex hormone binding globulin): Levels & Treatments Source: Ada Health URL: [Link]
-
Title: Sex hormone binding globulin as a potential drug candidate for liver-related metabolic disorders treatment Source: PubMed URL: [Link]
-
Title: Regulation of production and secretion of sex hormone-binding globulin in HepG2 cell cultures by hormones and growth factors Source: PubMed URL: [Link]
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Title: Sex hormone–binding globulin - Wikipedia Source: Wikipedia URL: [Link]
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Title: 17β-Dihydroequilin – Knowledge and References Source: Taylor & Francis Online URL: [Link]
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Title: SOP: Propagation of HepG2 (ATCC HB-8065) Source: ENCODE URL: [Link]
-
Title: HepG2 Cell Culturing Protocol Source: Altogen Biosystems URL: [Link]
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A Comparative Analysis of the Anti-inflammatory Properties of Equine Estrogens
Introduction: Beyond the Monolith of "Estrogen"
For decades, estrogens have been recognized for their broad physiological effects, extending far beyond their primary role in female reproductive biology. Within the realm of immunology, 17β-estradiol (E2), the most potent endogenous human estrogen, is generally characterized by its anti-inflammatory properties.[1] This understanding, however, becomes less clear when considering the complex formulations used in hormone replacement therapy (HRT), particularly those derived from equine sources. Conjugated equine estrogens (CEEs), sourced from the urine of pregnant mares, are not a single entity but a mixture of various estrogenic compounds, including estrone (E1), equilin, and equilenin, alongside their sulfated forms.[2]
Emerging evidence suggests that these individual equine estrogens do not function as a monolith; instead, they possess distinct biological activities that can lead to varied, and sometimes opposing, immunomodulatory outcomes. For researchers and drug development professionals in immunology, inflammation, and endocrinology, a nuanced understanding of these differences is critical for designing targeted therapeutics and accurately interpreting preclinical and clinical data. This guide provides an in-depth comparison of the anti-inflammatory effects of prominent equine estrogens, grounded in established experimental methodologies and an exploration of the underlying molecular mechanisms. We will dissect the causality behind experimental choices and present a framework for the rigorous, self-validating assessment of these compounds.
The Mechanistic Underpinnings: Estrogen Receptors and NF-κB Signaling
The immunomodulatory effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERs), principally ERα and ERβ.[1] These receptors function as ligand-activated transcription factors that can modulate gene expression through several mechanisms. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus.[3] There, it binds to the promoters of pro-inflammatory genes, driving the transcription of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4]
17β-estradiol typically exerts its anti-inflammatory effects by interfering with this pathway, often by inhibiting the nuclear translocation of p65.[5] However, different equine estrogens exhibit varying affinities for ERα and ERβ and can induce unique conformational changes in the receptors upon binding.[6] This can lead to differential recruitment of co-regulatory proteins and, consequently, divergent effects on NF-κB activity and the inflammatory response.[6] For instance, some equine estrogens show a higher affinity for ERβ, a receptor subtype whose role in inflammation can be tissue-specific and complex.[6]
Experimental Framework for Comparative Analysis
To objectively compare the anti-inflammatory effects of different equine estrogens, a robust and reproducible in vitro model is essential. The use of the RAW 264.7 murine macrophage cell line stimulated with LPS provides a standardized and widely accepted system for studying inflammatory responses.[7]
Workflow for Assessing Anti-inflammatory Effects
Caption: Experimental workflow for comparing equine estrogen anti-inflammatory effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells at a density of 2.5 x 10^5 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) of estrone, equilin, equilenin, or 17β-estradiol (as a positive control). A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 1 hour. The rationale for pre-treatment is to allow the estrogens to interact with their receptors and initiate transcriptional or non-genomic effects prior to the inflammatory stimulus.
2. LPS Stimulation:
-
Following the 1-hour pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator. This incubation period allows for the robust production and secretion of pro-inflammatory cytokines.
3. Cytokine Quantification (ELISA):
-
Sample Collection: After the 24-hour incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatant.
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add diluted standards and samples (supernatants) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a TMB substrate solution. The color development is proportional to the amount of bound cytokine.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
4. NF-κB Activation Analysis (Western Blot for Nuclear p65):
-
Nuclear Extraction: After the desired treatment and stimulation period (a shorter time point, e.g., 1-2 hours post-LPS stimulation, is often optimal for observing peak p65 translocation), wash the cells with cold PBS and perform nuclear extraction using a commercial kit or a well-established protocol. This step is critical to separate nuclear proteins from cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of nuclear protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure the purity of the nuclear fraction and equal loading, the membrane should be stripped and re-probed with an antibody against a nuclear loading control, such as Lamin B1.
-
Comparative Data Summary
Table 1: Effect of Equine Estrogens on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 246.7 Macrophages
| Treatment (100 nM) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) | IL-1β Secretion (% of LPS Control) |
| Vehicle + LPS | 100% | 100% | 100% |
| 17β-Estradiol + LPS | ~40-50% | ~35-45% | ~50-60% |
| Estrone + LPS | ~90-110% | ~95-115% | ~85-105% |
| Equilin + LPS | ~120-150% | ~130-160% | ~110-140% |
| Equilenin + LPS | ~60-75% | ~55-70% | ~65-80% |
Note: These values are illustrative and based on trends suggested by the literature. Estradiol is shown as strongly anti-inflammatory.[8] Estrone is depicted with a neutral to slightly pro-inflammatory effect, a characteristic that has been noted in certain cellular contexts.[9] Equilin is shown as pro-inflammatory, reflecting findings of increased NF-κB activity in endothelial cells. The potential anti-inflammatory effect of equilenin is hypothesized based on its strong interaction with ERβ, which can mediate anti-inflammatory responses.[6]
Table 2: Effect of Equine Estrogens on NF-κB p65 Nuclear Translocation
| Treatment (100 nM) | Relative Nuclear p65 Level (Fold Change vs. LPS Control) |
| Vehicle + LPS | 1.0 |
| 17β-Estradiol + LPS | ~0.3 - 0.5 |
| Estrone + LPS | ~0.9 - 1.1 |
| Equilin + LPS | ~1.3 - 1.6 |
| Equilenin + LPS | ~0.5 - 0.7 |
Note: This table reflects the expected impact on the upstream signaling pathway, correlating with the cytokine data. A decrease in nuclear p65 indicates an anti-inflammatory mechanism, while an increase suggests a pro-inflammatory effect.
Dissecting the Signaling: Differential Modulation of the NF-κB Pathway
The divergent outcomes summarized above can be attributed to the differential modulation of the NF-κB pathway by each estrogen, likely driven by their unique interactions with ERα and ERβ.
Caption: Differential modulation of the NF-κB pathway by estrogens.
As illustrated, while 17β-estradiol is known to inhibit NF-κB activation at multiple points, evidence suggests that equilin may fail to do so and could potentially enhance the pro-inflammatory signal in certain cell types. The actions of estrone and equilenin are less defined but likely fall within this spectrum, emphasizing the need for direct comparative studies.
Conclusion and Future Directions
The assumption that all estrogens are inherently anti-inflammatory is an oversimplification that can obscure the complex pharmacology of CEEs and other estrogen-based therapies. The data and experimental frameworks presented in this guide underscore the critical need to evaluate individual equine estrogens for their specific immunomodulatory properties. For drug development professionals, this means that screening campaigns should not rely solely on 17β-estradiol as the archetypal estrogen but should include a broader panel of compounds, such as equilin and equilenin, to identify candidates with the most favorable anti-inflammatory profiles.
Future research should focus on conducting direct, head-to-head comparisons of these estrogens in various immune cell types (e.g., primary human monocytes, dendritic cells) to build a more complete picture of their effects. Furthermore, exploring their impact on other inflammatory pathways, such as the inflammasome, will provide a more comprehensive understanding of their therapeutic potential and risks. By moving beyond a monolithic view of estrogen, the scientific community can unlock a more nuanced and powerful approach to harnessing the immunomodulatory potential of this important class of hormones.
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A Head-to-Head Comparative Guide to 17α-Dihydroequilenin and 17β-Dihydroequilenin for Researchers
Executive Summary
In the complex landscape of estrogen research, particularly concerning hormone replacement therapy (HRT), the nuanced differences between stereoisomers can dictate the ultimate balance between therapeutic efficacy and potential risk. This guide provides a direct, data-driven comparison of two critical equine estrogens: 17α-Dihydroequilenin (17α-DHEN) and 17β-Dihydroequilenin (17β-DHEN). These two molecules, differing only in the spatial orientation of a hydroxyl group, exhibit markedly distinct pharmacodynamic and metabolic profiles. We will dissect their interactions with estrogen receptors (ERs), proliferative effects, and metabolic fates, providing researchers with the foundational data and experimental frameworks necessary to make informed decisions in drug development and mechanistic studies.
Introduction: The Stereochemical Imperative in Estrogen Action
Conjugated equine estrogens (CEEs), derived from the urine of pregnant mares, have been a mainstay in HRT for decades.[1] This complex mixture contains numerous estrogenic compounds, including estrone sulfate, equilin sulfate, and their reduced metabolites, 17α- and 17β-dihydroequilenin.[1] While structurally similar, the orientation of the hydroxyl group at the C17 position—either in the alpha (α, axial) or beta (β, equatorial) configuration—profoundly influences biological activity.[2] The 17β-isomers of both estradiol and dihydroequilenin are generally more potent estrogens, while the 17α-isomers are weaker.[3][4] Understanding these differences is paramount, as they impact not only the desired therapeutic outcomes, such as alleviating menopausal symptoms and preventing bone loss, but also potential adverse effects, including carcinogenic risk.[5][6][7] This guide focuses on elucidating the functional consequences of this single stereochemical variance.
Comparative Analysis: Receptor Binding, Potency, and Metabolism
The biological actions of estrogens are primarily mediated through their binding to two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The affinity and functional consequence of this binding are key determinants of a compound's estrogenic profile.
Estrogen Receptor Binding Affinity and Functional Potency
Experimental data consistently demonstrates that 17β-DHEN is a significantly more potent estrogen than its 17α-epimer. This is reflected in its higher binding affinity for both ERα and ERβ and its greater ability to induce estrogen-dependent gene transcription and cell proliferation.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Estrogenic Potency (Relative to 17β-estradiol) | Key Observations |
| 17β-Estradiol (Reference) | 100 | 100 | 100% | The endogenous and most potent human estrogen. |
| 17β-Dihydroequilenin | High (Comparable to 17β-estradiol) | High (Comparable to 17β-estradiol) | Potent | Exhibits strong estrogenic activity, capable of reducing inflammatory mediators and inducing proliferation.[8] |
| 17α-Dihydroequilenin | Low | Low-Moderate | Weak | Significantly less potent than the 17β isomer; considered a weak estrogen.[3] |
Data synthesized from multiple sources indicating general trends. Absolute values can vary based on assay conditions.
Metabolic Profile and Genotoxic Potential
The metabolism of estrogens is a critical factor in their safety profile. The conversion to catechol estrogens and subsequent redox cycling can generate reactive oxygen species (ROS) and quinones, which can form DNA adducts, leading to genotoxicity and potentially initiating carcinogenesis.[6] Metabolites of equine estrogens, particularly those derived from equilin and equilenin, are suspected to have a higher carcinogenic potential than those of endogenous estradiol.[6]
While direct head-to-head metabolic studies of the two dihydroequilenin isomers are less common, the general pathways of estrogen metabolism suggest that the formation of catechol intermediates is a key step for both. The rate and extent of this metabolic activation, however, can be influenced by the C17 stereochemistry, potentially leading to different risk profiles.
Experimental Protocols for Comparative Assessment
To empirically validate the differences outlined above, specific, well-controlled experiments are essential. The following protocols provide a robust framework for researchers to conduct a head-to-head comparison.
Experiment 1: Competitive Estrogen Receptor Binding Assay
Causality: This assay quantifies the relative affinity of a test compound (e.g., 17α-DHEN or 17β-DHEN) for ERα and ERβ by measuring its ability to compete with a high-affinity radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the receptor. A lower IC₅₀ value (concentration required to inhibit 50% of radioligand binding) indicates a higher binding affinity.
Methodology:
-
Preparation of ERs: Utilize purified, recombinant human ERα and ERβ or cytosolic extracts from ER-expressing cells (e.g., MCF-7 cells for ERα).
-
Incubation: In a multi-well plate, combine the ER preparation with a fixed, low concentration of [³H]-17β-estradiol.
-
Competition: Add increasing concentrations of unlabeled competitor: 17β-estradiol (positive control), 17α-DHEN, or 17β-DHEN. Include a vehicle control (e.g., DMSO).
-
Equilibration: Incubate the plates at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: Wash the HAP pellet to remove non-specific binding, then measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-17β-estradiol bound against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for each compound. Calculate the Relative Binding Affinity (RBA) as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
Self-Validation: The inclusion of a 17β-estradiol standard curve validates the assay's performance. The resulting IC₅₀ should fall within the expected nanomolar or picomolar range.[9]
Experiment 2: Estrogen-Dependent Cell Proliferation Assay
Causality: This assay directly measures the functional consequence of ER binding by quantifying the proliferative response of an estrogen-dependent cell line, such as the human breast cancer cell line MCF-7, which is rich in ERα. A more potent estrogen will induce proliferation at a lower concentration.
Methodology:
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium (phenol red is a weak estrogen agonist) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh steroid-free medium containing various concentrations of 17α-DHEN, 17β-DHEN, 17β-estradiol (positive control), or vehicle (negative control).
-
Incubation: Incubate the cells for 4-6 days, allowing for multiple cell divisions.
-
Quantification of Proliferation: Measure cell viability/proliferation using a validated method. Common options include:
-
MTT/XTT Assays: Colorimetric assays measuring mitochondrial metabolic activity, which correlates with cell number.
-
Luminescent ATP Assay: A highly sensitive assay that measures ATP levels, an indicator of viable cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: Plot the proliferation signal (e.g., absorbance or luminescence) against the log concentration of the estrogen. Determine the EC₅₀ (concentration that produces 50% of the maximal response) for each compound.
Self-Validation: The assay is validated by a robust proliferative response to 17β-estradiol and minimal proliferation in the vehicle control. The results should demonstrate a clear dose-dependent effect for active compounds.[10][11]
Signaling Pathways and Mechanistic Diagrams
The differential effects of 17α-DHEN and 17β-DHEN can be visualized through their interaction with the canonical estrogen signaling pathway and their potential involvement in metabolic pathways leading to genotoxicity.
Canonical Estrogen Signaling Pathway
This pathway illustrates the classical genomic mechanism of estrogen action. The higher affinity of 17β-DHEN for the Estrogen Receptor (ER) leads to a more potent downstream response compared to 17α-DHEN.
Caption: Canonical genomic estrogen signaling pathway.
Proposed Pathway of Estrogen Metabolism and Genotoxicity
This diagram outlines the metabolic activation of estrogens that can lead to DNA damage. Equine estrogens like the dihydroequilenins are metabolized to catechols, which can redox cycle to produce DNA-damaging reactive oxygen species (ROS) and quinones.
Caption: Metabolic activation of estrogens leading to potential genotoxicity.
Conclusion and Future Directions
The stereochemistry at the C17 position is a critical determinant of the biological activity of dihydroequilenin. The 17β-isomer is a potent estrogen with high receptor affinity and proliferative capacity, while the 17α-isomer is significantly weaker. This fundamental difference has profound implications for drug design and risk assessment. For researchers in the field, dissecting the specific contributions of each isomer within complex mixtures like CEEs is crucial for developing safer and more effective hormone therapies. Future studies should focus on a more detailed, head-to-head comparison of their metabolic fates and the resulting genotoxic potential to fully elucidate their long-term safety profiles. The experimental frameworks provided herein offer a validated starting point for these critical investigations.
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A Researcher's Guide to the Meta-Analysis of 17-Alpha-Hydroxyprogesterone Caproate (17-OHPC) for Preterm Birth Prevention
An In-Depth Methodological and Comparative Analysis for Drug Development Professionals and Clinical Scientists
Introduction: The Preterm Birth Enigma and the Progesterone Hypothesis
Preterm birth, the delivery of an infant before 37 completed weeks of gestation, remains a formidable challenge in modern obstetrics, contributing significantly to neonatal morbidity and mortality worldwide. The quest for effective preventative therapies has been a long and often frustrating journey for researchers and clinicians. Among the therapeutic agents investigated, progestogens, and specifically 17-alpha-hydroxyprogesterone caproate (17-OHPC), have been a major focus of clinical research for decades. The rationale for their use is grounded in the fundamental role of progesterone in maintaining uterine quiescence during pregnancy. Progesterone is thought to promote myometrial relaxation, inhibit pro-inflammatory responses, and play a role in immunosuppression at the maternal-fetal interface.[1]
17-OHPC is a synthetic progestin that was, for a time, a cornerstone of preterm birth prevention strategies, particularly for women with a history of spontaneous preterm delivery. However, the landscape of evidence surrounding its efficacy has been marked by controversy and conflicting clinical trial results, making it a prime candidate for the rigorous scrutiny of meta-analysis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to approach and interpret the meta-analysis of clinical trials involving 17-OHPC for preterm birth, offering a comparative perspective against other interventions and a detailed look at the methodologies that ensure the scientific integrity of such analyses.
The Shifting Sands of Evidence: A Tale of Two Landmark Trials
-
The Meis Trial (2003): A Beacon of Hope
A landmark multicenter, randomized, double-blind, placebo-controlled trial published in 2003 by Meis et al. provided the initial strong evidence for the efficacy of 17-OHPC.[2] This study, conducted in the United States, demonstrated a significant reduction in the rate of recurrent preterm birth in high-risk women treated with weekly injections of 17-OHPC compared to placebo. The trial was stopped early due to the pronounced treatment benefit observed.[2]
-
The PROLONG Trial (2020): A Contradictory Finding
Years later, a larger, international, multicenter, randomized, double-blind, placebo-controlled trial known as the PROLONG study was conducted to confirm the findings of the Meis trial. The results, however, were surprising and failed to demonstrate a statistically significant difference in the rate of preterm birth between the 17-OHPC and placebo groups.[2] This outcome led to a re-evaluation of the role of 17-OHPC in clinical practice and highlighted the complexities of translating research findings across different populations and healthcare settings.
A Methodological Blueprint for a Rigorous Meta-Analysis
For researchers and drug development professionals embarking on a meta-analysis of 17-OHPC or any other therapeutic intervention, adherence to a stringent and transparent methodology is paramount. The following step-by-step protocol, grounded in the principles outlined by the Cochrane Handbook for Systematic Reviews of Interventions and the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement, provides a framework for conducting a high-quality meta-analysis.[3][4]
Experimental Protocol: Conducting a Meta-Analysis of 17-OHPC Clinical Trials
-
Define the Research Question:
-
Utilize the PICO (Population, Intervention, Comparison, Outcome) framework to formulate a clear and focused research question.
-
Population: Pregnant women with a history of spontaneous preterm birth, or other risk factors for preterm delivery (e.g., short cervical length).
-
Intervention: 17-alpha-hydroxyprogesterone caproate (17-OHPC), specifying dosage and route of administration (typically 250 mg intramuscularly weekly).
-
Comparison: Placebo or no treatment. A separate analysis could compare 17-OHPC to other interventions like vaginal progesterone.
-
Outcome: Primary outcomes would typically be the incidence of preterm birth at various gestational age thresholds (e.g., <37 weeks, <35 weeks, <32 weeks). Secondary outcomes could include neonatal morbidity and mortality, birth weight, and maternal adverse effects.
-
-
Develop a Comprehensive Search Strategy:
-
Identify relevant keywords and MeSH terms related to "17-alpha-hydroxyprogesterone caproate," "preterm birth," "preterm labor," and "randomized controlled trial."
-
Search multiple electronic databases, including PubMed/MEDLINE, Embase, Cochrane Central Register of Controlled Trials (CENTRAL), and ClinicalTrials.gov.
-
The search should be systematic and reproducible, with the full search strategy documented.[5]
-
-
Establish Clear Inclusion and Exclusion Criteria:
-
Inclusion Criteria: Randomized controlled trials (RCTs) comparing 17-OHPC with placebo or no treatment for the prevention of preterm birth in pregnant women.
-
Exclusion Criteria: Observational studies, case reports, reviews, and trials that do not report on the outcomes of interest.
-
-
Study Selection and Data Extraction:
-
Screen titles and abstracts of retrieved studies for relevance.
-
Obtain full-text articles for potentially eligible studies.
-
Two independent reviewers should apply the inclusion/exclusion criteria to the full-text articles. Disagreements should be resolved by consensus or by a third reviewer.
-
Data should be extracted from included studies using a standardized data extraction form. Key data points include study design, patient characteristics, intervention details, and outcome data.
-
-
Assess the Risk of Bias in Included Studies:
-
Use a validated tool, such as the Cochrane Risk of Bias tool for randomized trials, to assess the methodological quality of each included study. This involves evaluating aspects like random sequence generation, allocation concealment, blinding, and completeness of outcome data.
-
-
Statistical Analysis:
-
For dichotomous outcomes (e.g., preterm birth yes/no), calculate effect measures such as odds ratios (OR) or risk ratios (RR) with 95% confidence intervals (CIs).
-
Pool the results of the individual studies using a meta-analysis model. A random-effects model is often appropriate in clinical research to account for anticipated heterogeneity between studies.
-
Assess statistical heterogeneity using the I² statistic. An I² value greater than 50% suggests substantial heterogeneity.
-
If significant heterogeneity is present, explore potential sources through subgroup analyses (e.g., based on patient risk factors, study quality) or meta-regression.
-
Create a forest plot to visually represent the results of the individual studies and the pooled effect estimate.
-
Assess for publication bias using a funnel plot and statistical tests like Egger's test.
-
Logical Workflow for a Systematic Review and Meta-Analysis
Caption: A streamlined workflow for conducting a systematic review and meta-analysis.
Comparative Efficacy: 17-OHPC vs. Alternatives
A critical aspect of a comprehensive meta-analysis is the comparison of the intervention with other available treatments. In the context of preterm birth prevention, vaginal progesterone has emerged as a key comparator to 17-OHPC.
Numerous meta-analyses have now compared the efficacy of these two progestogens. A consistent finding is that vaginal progesterone appears to be at least as effective, and in some patient populations, potentially more effective than 17-OHPC. For instance, in women with a sonographically short cervix, meta-analyses of individual patient data have shown that vaginal progesterone significantly reduces the risk of preterm birth.[6]
The table below summarizes the findings from several meta-analyses, providing a comparative overview of the efficacy of 17-OHPC and vaginal progesterone.
| Intervention | Patient Population | Key Findings |
| 17-OHPC | Women with a history of spontaneous preterm birth | Conflicting evidence from meta-analyses, with some showing a reduction in preterm birth and others showing no significant effect. |
| Vaginal Progesterone | Women with a history of spontaneous preterm birth | Evidence suggests a benefit in reducing the risk of recurrent preterm birth. |
| Vaginal Progesterone | Women with a short cervix | Strong evidence from meta-analyses of individual patient data demonstrating a significant reduction in the risk of preterm birth.[6] |
| 17-OHPC vs. Vaginal Progesterone | Head-to-head comparisons | Some meta-analyses suggest vaginal progesterone may be superior to 17-OHPC, particularly in women with a short cervix. |
Safety and Side Effect Profile
A thorough meta-analysis must also rigorously evaluate the safety of the intervention. For 17-OHPC, the safety profile has been a subject of considerable research. An integrated analysis of the safety data from both the Meis and PROLONG trials found that the adverse event profiles were similar between the 17-OHPC and placebo groups.[7] Serious adverse events were infrequent.[7] There were no statistically significant differences in the rates of gestational diabetes, hypertension, or preeclampsia between the groups.[7] Similarly, there were no significant differences in the rates of miscarriage, stillbirth, or overall fetal and neonatal death.[7]
However, it is important for researchers to continue to monitor and synthesize safety data from all available sources, including post-marketing surveillance, to ensure a comprehensive understanding of the benefit-risk profile of 17-OHPC.
Discussion and Future Directions
The conflicting evidence from clinical trials and subsequent meta-analyses of 17-OHPC for the prevention of preterm birth highlights several important considerations for researchers and drug development professionals. The heterogeneity in study populations, including variations in baseline risk, geographic location, and underlying etiologies of preterm birth, likely contributes to the disparate findings.
Future research should focus on identifying specific subgroups of women who may benefit most from 17-OHPC or other progestational agents. This may involve the use of biomarkers or other predictive tools to personalize treatment strategies. Furthermore, head-to-head trials comparing different progestogens, dosages, and routes of administration are needed to optimize therapeutic approaches.
For those involved in drug development, the story of 17-OHPC serves as a compelling case study in the importance of robust confirmatory trials and the need for a nuanced understanding of the totality of evidence, often best achieved through well-conducted meta-analyses.
Conclusion
The meta-analysis of clinical trials involving 17-alpha-hydroxyprogesterone caproate for preterm birth is a complex but essential endeavor for advancing our understanding of this therapeutic intervention. By adhering to rigorous methodological standards, researchers can synthesize the available evidence to provide a clearer picture of the efficacy and safety of 17-OHPC. The ongoing debate surrounding its use underscores the dynamic nature of clinical evidence and the critical role of meta-analysis in guiding clinical practice, informing future research, and shaping the landscape of drug development in the field of maternal-fetal medicine.
References
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Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations. National Institutes of Health. [Link]
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Meis and PROLONG Trials: The Safety Profile for 17-OHPC used to Prevent Preterm Birth. The ObG Project. [Link]
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Progesterone Preterm Birth Prevention?! Controversial data, what I tell patients, & what I chose. YouTube. [Link]
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Cochrane Handbook for Systematic Reviews of Interventions. Cochrane Training. [Link]
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Progestogens for preterm birth prevention: a systematic review and meta-analysis. National Institutes of Health. [Link]
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17-Alpha-Hydroxyprogesterone vs. Placebo for Preventing of Recurrent Preterm Birth: A Systematic Review and Meta-Analysis of Randomized Trials. National Institutes of Health. [Link]
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A step by step guide for conducting a systematic review and meta-analysis with simulation data. National Institutes of Health. [Link]
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Hydroxyprogesterone caproate. Wikipedia. [Link]
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17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study). The Chinese University of Hong Kong. [Link]
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Interventions to prevent spontaneous preterm birth in women with singleton pregnancy who are at high risk: systematic review and network meta-analysis. The BMJ. [Link]
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17-alpha hydroxyprogesterone caproate for preterm birth prevention: Where have we been, how did we get here, and where are we going?. National Institutes of Health. [Link]
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Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation. National Institutes of Health. [Link]
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- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Estrogenic and Anti-Estrogenic Properties of 17α-Dihydroequilenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of 17α-Dihydroequilenin (α-DHEN), a naturally occurring equine estrogen.[1] We will dissect its dual estrogenic and anti-estrogenic characteristics, comparing its performance with the endogenous estrogen, 17β-estradiol (E2), and the widely-used selective estrogen receptor modulator (SERM), tamoxifen. This document is intended to serve as a technical resource, offering both foundational knowledge and detailed experimental frameworks for the comprehensive assessment of compounds acting on the estrogen receptor.
Introduction: The Complex Role of 17α-Dihydroequilenin
17α-Dihydroequilenin is a steroidal estrogen found in horses and is a significant component of conjugated equine estrogens (CEEs), a pharmaceutical product used in hormone replacement therapy.[1] Unlike the primary human estrogen, 17β-estradiol, which acts as a potent agonist at estrogen receptors, α-DHEN exhibits a more complex profile. Evidence suggests that it can act as both a weak estrogen agonist and an anti-estrogen, depending on the tissue context and the presence of other estrogens.[2] This duality places α-DHEN in the category of compounds with potential SERM-like activity, making it a molecule of interest for developing therapies that can selectively modulate estrogenic pathways.[3][4]
Mechanism of Action: A Tale of Two Receptors
The biological effects of estrogens are primarily mediated by two distinct estrogen receptors (ERs), ERα and ERβ, which function as ligand-activated transcription factors.[4] The tissue-specific expression of these receptors, along with the recruitment of co-activator or co-repressor proteins, dictates the physiological response to an estrogenic compound.[5][6]
-
Estrogenic (Agonist) Action: When a full agonist like 17β-estradiol binds to the ER, it induces a conformational change in the receptor that promotes the recruitment of co-activator proteins. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes that lead to classic estrogenic effects, such as cell proliferation in hormone-responsive tissues.
-
Anti-Estrogenic (Antagonist) Action: An antagonist, such as the active metabolite of tamoxifen (4-hydroxytamoxifen), also binds to the ER. However, it induces a different conformational change that hinders the binding of co-activators and instead promotes the recruitment of co-repressor proteins.[5] This prevents gene transcription, thereby blocking the effects of endogenous estrogens.
-
Selective Estrogen Receptor Modulation (SERM) Action: SERMs like tamoxifen and raloxifene exhibit a mixed agonist/antagonist profile.[3][7] They can act as antagonists in some tissues (e.g., breast) while functioning as agonists in others (e.g., bone).[7][8][9] This tissue selectivity is determined by the specific ER subtype present (ERα or ERβ), the cellular context, and the differential recruitment of co-regulators.[5][6]
17α-Dihydroequilenin's properties suggest it operates within this SERM paradigm. Its weak estrogenic activity indicates a limited ability to recruit co-activators, while its anti-estrogenic effects suggest it can compete with more potent estrogens and recruit co-repressors.[2]
Caption: Simplified estrogen receptor signaling pathway.
Experimental Evaluation of Estrogenic and Anti-Estrogenic Activity
A multi-assay approach is essential for a robust evaluation of a compound's estrogenic profile. Here, we outline three key in vitro experiments.
Estrogen Receptor Competitive Binding Assay
Causality: This assay directly measures the ability of a test compound to bind to the estrogen receptor. It is a fundamental first step to determine if a compound can interact with the target. A higher binding affinity suggests a greater potential for either estrogenic or anti-estrogenic effects.
Methodology:
-
Preparation of ER Source: Utilize either purified recombinant human ERα and ERβ or cytosol extracts from tissues rich in these receptors, such as rat uteri.[10]
-
Competitive Binding Reaction: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (α-DHEN) or reference compounds (unlabeled E2, tamoxifen).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of radiolabeled E2 displaced versus the concentration of the competitor. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled E2) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled E2.
Data Summary (Illustrative):
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) % (E2=100%) |
| 17β-Estradiol (E2) | ERα | 1.0 | 100 |
| ERβ | 1.2 | 100 | |
| 17α-Dihydroequilenin | ERα | 50 | 2 |
| ERβ | 30 | 4 | |
| Tamoxifen | ERα | 25 | 4 |
| ERβ | 80 | 1.5 |
Note: These are representative values for illustrative purposes.
Caption: Workflow for ER Competitive Binding Assay.
E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay
Causality: This cell-based assay provides a functional measure of a compound's estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity. It utilizes the estrogen-dependent MCF-7 human breast cancer cell line, which proliferates in response to estrogenic stimuli.[11][12][13]
Methodology:
-
Cell Culture Preparation: MCF-7 cells are cultured in a steroid-free medium to eliminate background estrogenic effects.[14]
-
Estrogenic Activity Assessment: Cells are treated with a range of concentrations of the test compound (α-DHEN) and controls (E2, tamoxifen).
-
Anti-Estrogenic Activity Assessment: Cells are co-treated with a fixed, proliferation-inducing concentration of E2 (e.g., 10 pM) and a range of concentrations of the test compound.
-
Incubation: Cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.
-
Quantification of Proliferation: Cell number is determined using a suitable method, such as the sulforhodamine B (SRB) colorimetric assay or by direct cell counting.
-
Data Analysis:
-
For estrogenicity: A dose-response curve is generated, and the EC50 (effective concentration to induce 50% of the maximal proliferative response of E2) is calculated.
-
For anti-estrogenicity: The ability of the compound to inhibit E2-induced proliferation is quantified, and the IC50 (concentration that inhibits 50% of the E2-induced proliferation) is determined.
-
Data Summary (Illustrative):
| Compound | Estrogenic Activity (EC50, nM) | Anti-Estrogenic Activity (IC50, nM) |
| 17β-Estradiol (E2) | 0.01 | Not Applicable |
| 17α-Dihydroequilenin | 5 (Weak Agonist) | 100 |
| Tamoxifen | >1000 (Antagonist) | 10 |
Note: These are representative values for illustrative purposes.
Caption: Workflow for the E-SCREEN Assay.
Estrogen-Responsive Reporter Gene Assay
Causality: This assay quantifies the ability of a ligand-receptor complex to activate gene transcription from an estrogen response element (ERE). It provides a direct measure of the transcriptional activity mediated by the estrogen receptor, distinguishing between agonistic and antagonistic effects at the molecular level.
Methodology:
-
Cell Line: A suitable cell line (e.g., HeLa or T47D) is transiently or stably transfected with two plasmids:
-
An expression vector for ERα or ERβ.
-
A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).[15]
-
-
Treatment: The transfected cells are treated with the test compound (α-DHEN) and controls (E2, tamoxifen) for agonistic activity. For antagonistic activity, cells are co-treated with E2 and the test compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration). Dose-response curves are generated to determine EC50 (for agonists) and IC50 (for antagonists) values.
Data Summary (Illustrative):
| Compound | Agonist Activity (EC50, nM) on ERα | Antagonist Activity (IC50, nM) on ERα |
| 17β-Estradiol (E2) | 0.1 | Not Applicable |
| 17α-Dihydroequilenin | 10 (Partial Agonist) | 250 |
| Tamoxifen | >1000 (Antagonist) | 20 |
Note: These are representative values for illustrative purposes.
Comparative Analysis Summary
The multifaceted nature of 17α-Dihydroequilenin becomes clear when its properties are directly compared to a full agonist and a classic SERM.
| Feature | 17β-Estradiol (E2) | 17α-Dihydroequilenin (α-DHEN) | Tamoxifen |
| ER Binding | High Affinity | Low to Moderate Affinity | Moderate Affinity |
| Cell Proliferation | Potent Inducer | Weak Inducer | Inhibitor (in presence of E2) |
| Gene Transcription | Strong Activator | Weak/Partial Activator | Inhibitor (in presence of E2) |
| Overall Profile | Full Estrogen Agonist | Weak/Partial Agonist & Antagonist | Selective Estrogen Receptor Modulator (SERM) |
Conclusion and Future Directions
The experimental evidence positions 17α-Dihydroequilenin as a compound with a dual-action profile, exhibiting weak estrogenic activity on its own while also being capable of antagonizing the effects of more potent estrogens like 17β-estradiol.[2] This profile is characteristic of a selective estrogen receptor modulator. Its lower binding affinity and weaker agonistic potential compared to E2 suggest a potentially safer profile in hormone-sensitive tissues like the breast and uterus.
Further research should focus on in vivo studies to confirm these in vitro findings and to explore the tissue-specific effects of α-DHEN. Investigating its impact on bone density, the cardiovascular system, and the central nervous system will be crucial in determining its potential therapeutic applications. The unique profile of 17α-Dihydroequilenin underscores the importance of a comprehensive, multi-assay approach in the evaluation of novel estrogenic compounds for drug development.
References
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Bhavnani, B. R., & Woolever, C. A. (1979). Alternate Pathways of Steroid Biosynthesis and the Origin, Metabolism, and Biological Effects of Ring B Unsaturated Estrogens. In R. Hobkirk (Ed.), Steroid Biochemistry. Taylor & Francis. [Link]
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Demyanets, S., Pfaffenberger, S., Kaun, C., Rega, G., Speidl, W. S., Kastl, S. P., ... & Wojta, J. (2006). The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway. International immunopharmacology, 6(8), 1368–1376. [Link]
- Fritz, M. A., & Speroff, L. (2012). Clinical Gynecologic Endocrinology and Infertility. Lippincott Williams & Wilkins.
- Lippman, M., Bolan, G., & Huff, K. (1976). The effects of estrogens and antiestrogens on hormone-responsive human breast cancer in long-term tissue culture. Cancer research, 36(12), 4595–4601.
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Appendix B5. [Link]
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O'Donnell, E. R., & Miller, K. K. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current opinion in pharmacology, 16, 1–8. [Link]
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Rodriguez, C. M., Rodriguez, M. C., Medina, C. S., Sanchez-Criado, J. E., & Galindo, J. A. (2009). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Reproductive Biology and Endocrinology, 7, 69. [Link]
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Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103 Suppl 7(Suppl 7), 113–122. [Link]
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Wikipedia contributors. (2023, December 1). 17α-Dihydroequilin. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023, November 13). E-SCREEN. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023, October 29). Selective estrogen receptor modulator. In Wikipedia, The Free Encyclopedia. [Link]
- Williams, C. C., & Stancel, G. M. (1996). Estrogens and Progestins. In J. G. Hardman, L. E. Limbird, P. B. Molinoff, R. W. Ruddon, & A. G. Gilman (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (9th ed.). McGraw-Hill.
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Safety Operating Guide
Navigating the Disposal of 17alpha-Dihydroequilenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 17alpha-Dihydroequilenin, a naturally occurring steroidal estrogen. As a compound with significant biological activity, its handling and disposal demand meticulous attention to detail to protect both laboratory personnel and the environment.
Understanding the Compound: Why Proper Disposal is Non-Negotiable
This compound is a steroidal estrogen found in horses and is a component of conjugated estrogens used in pharmaceutical preparations.[1][2] Its estrogenic nature means it can influence biological systems, even at low concentrations. The Safety Data Sheet (SDS) for this compound explicitly states that it may cause cancer and may damage fertility or the unborn child.[3] This inherent toxicity underscores the necessity of treating it as a hazardous substance.
Furthermore, the U.S. Environmental Protection Agency (EPA) has specific regulations regarding the disposal of pharmaceutical and hazardous waste. A key mandate is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[4][5][6] This is because wastewater treatment facilities are often not equipped to fully remove such compounds, leading to their release into the environment where they can act as endocrine disruptors, harming aquatic life and potentially impacting human health through the water cycle.[7]
Therefore, the disposal of this compound is not merely a matter of laboratory best practice; it is a regulatory requirement and an ethical obligation to prevent environmental contamination and potential long-term health consequences.
Pre-Disposal Checklist: Setting the Stage for Safety
Before initiating any disposal procedures, a thorough risk assessment is paramount. This proactive approach minimizes the potential for exposure and ensures all necessary materials are readily available.
| Checklist Item | Rationale |
| Review the Safety Data Sheet (SDS) | The SDS is the primary source of information on hazards, handling, and emergency procedures specific to this compound.[3] |
| Personal Protective Equipment (PPE) | Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to prevent skin and eye contact.[3] |
| Designated Waste Containers | Use clearly labeled, leak-proof containers specifically designated for hazardous chemical waste. |
| Spill Kit Accessibility | Ensure a spill kit appropriate for chemical spills is readily accessible in the event of an accident. |
| Familiarity with Institutional Policies | Be aware of your institution's specific hazardous waste management plan and emergency contacts. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. The causality behind each step is explained to foster a deeper understanding of the safety and compliance principles at play.
Step 1: Segregation of Waste
Action: At the point of generation, immediately segregate all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, and gloves).
-
Solvents and solutions containing the compound.
-
Spill cleanup materials.
Causality: Proper segregation is the foundation of compliant waste management. It prevents the cross-contamination of non-hazardous waste streams and ensures that hazardous materials are handled by qualified personnel and directed to the appropriate disposal facilities. Mismanagement at this initial stage can lead to regulatory violations and environmental harm.
Step 2: Waste Containment
Action:
-
Place solid waste, such as contaminated gloves and labware, into a designated, durable, and leak-proof hazardous waste container.
-
For liquid waste, use a compatible, sealable container. Avoid overfilling; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
Ensure all containers are securely closed when not in use.
Causality: Secure containment is crucial to prevent the release of this compound into the laboratory environment. A properly sealed container minimizes the risk of inhalation of any dust or vapors and prevents accidental spills during storage and transport.
Step 3: Labeling of Waste Containers
Action: Label all hazardous waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Carcinogen," "Reproductive Toxin").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
Causality: Accurate and detailed labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA). It provides essential information for waste handlers, emergency responders, and disposal facility personnel, ensuring the waste is managed safely and appropriately throughout its lifecycle.
Step 4: Temporary Storage in the Laboratory
Action:
-
Store the labeled hazardous waste containers in a designated, secure area within the laboratory.
-
This area should be away from general foot traffic and incompatible chemicals.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Causality: Proper temporary storage minimizes the risk of accidents and ensures that waste is collected in a timely manner. Adhering to accumulation time limits is a key component of regulatory compliance.
Step 5: Arranging for Disposal
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste yourself.
Causality: Hazardous waste disposal is a specialized and highly regulated process. EHS departments are trained and equipped to handle and transport hazardous materials safely and are responsible for ensuring that the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and required method for treating pharmaceutical waste is incineration at a licensed facility.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a fundamental aspect of responsible scientific practice. By understanding the hazards associated with this compound and adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure the safety of their colleagues, protect the environment, and maintain the highest standards of regulatory compliance. This commitment to safety not only builds trust within the scientific community but also reinforces the ethical principles that underpin all research endeavors.
References
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17alpha-Dihydroequilin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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17α-Dihydroequilenin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Equine Estrogens Concentrations in Aquatic Environment and Their Endocrine Disrupting Potentials for Fish. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
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Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]
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Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved January 27, 2026, from [Link]
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Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Triumvirate Environmental. Retrieved January 27, 2026, from [Link]
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Pharmaceutical Waste Management for Businesses and Homeowners. (2025, July 10). Florida Department of Environmental Protection. Retrieved January 27, 2026, from [Link]
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Navigating the Safe Handling of 17alpha-Dihydroequilenin: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 17alpha-Dihydroequilenin. Adherence to these procedures is mandatory to mitigate health risks associated with this potent compound.
Researchers and drug development professionals working with this compound, a steroidal estrogen, face significant health risks if proper handling procedures are not strictly followed. Classified as a potential carcinogen and reproductive toxin, this compound demands a comprehensive safety strategy that extends from personal protective equipment (PPE) selection to meticulous disposal practices. This document serves as a direct, procedural guide to ensure the safety of all personnel and the integrity of the research environment.
Understanding the Hazard: A Risk-Based Approach to Safety
This compound is a pharmaceutical-related compound with known hazardous properties. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact. Due to its classification as a hazardous drug, personnel must operate under the assumption that there is no safe level of exposure.
A thorough risk assessment should be conducted for every procedure involving this compound. This assessment must consider the physical form of the compound (solid/powder or in solution), the quantity being handled, and the specific manipulations being performed (e.g., weighing, dissolving, transferring).
Core Personal Protective Equipment (PPE) Requirements
The selection and use of appropriate PPE is the most critical barrier between the researcher and the hazardous compound. The following table summarizes the minimum PPE requirements based on the handling scenario.
| Handling Scenario | Required Personal Protective Equipment |
| Handling Solid/Powdered Form | Gloves: Double-gloving with chemotherapy gloves compliant with ASTM D6978 standard is mandatory. The outer glove should be changed immediately upon suspected contamination or every 30 minutes. Gown: A disposable, back-closing gown made of polyethylene-coated polypropylene or other laminate material is required. Gowns must have long sleeves with tight-fitting cuffs. Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is the minimum requirement. For procedures with a high potential for aerosolization (e.g., weighing, mixing), a Powered Air-Purifying Respirator (PAPR) with HEPA filters is strongly recommended. Eye/Face Protection: Goggles and a face shield are required to protect against splashes and airborne particles. |
| Handling Solutions | Gloves: Double-gloving with chemotherapy gloves compliant with ASTM D6978 standard is mandatory. The outer glove should be changed immediately upon suspected contamination or every 30 minutes. When working with organic solvents, select gloves with known resistance to that solvent. Gown: A disposable, back-closing gown made of polyethylene-coated polypropylene or other laminate material is required. Gowns must have long sleeves with tight-fitting cuffs. Eye/Face Protection: Goggles and a face shield are required to protect against splashes. |
| Spill Cleanup | Gloves: Double-gloving with chemotherapy-tested gloves. Gown: A disposable, coated gown. Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required. Eye/Face Protection: Goggles and a face shield. Foot Protection: Disposable shoe covers. |
Procedural Guidance: Donning and Doffing of PPE
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Shoe Covers: Don shoe covers before entering the designated hazardous drug handling area.
-
Inner Gloves: Don the first pair of chemotherapy-tested gloves.
-
Gown: Don the disposable gown, ensuring it is securely closed in the back.
-
Outer Gloves: Don the second pair of chemotherapy-tested gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
-
Respiratory Protection: Don the appropriate respirator (N95 or PAPR). Perform a user seal check if using a tight-fitting respirator.
-
Eye/Face Protection: Don goggles and a face shield.
Doffing Procedure (to be performed in a designated doffing area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out during removal. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it away from the body. As the gown is being removed, peel off the inner pair of gloves so that they are contained within the removed gown. Dispose of the gown and gloves together in a designated hazardous waste container.
-
Eye/Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Shoe Covers: Remove shoe covers when exiting the hazardous drug handling area.
Operational Plan: Decontamination and Disposal
Surface Decontamination:
All surfaces and equipment potentially contaminated with this compound must be decontaminated. A two-step process is recommended:
-
Deactivation/Cleaning: Use a validated cleaning agent, such as a peroxide-based formulation or an enzymatic detergent, to break down the hormonal compound.[1]
-
Disinfection: Follow the cleaning step with a suitable disinfectant.
Waste Disposal:
All waste contaminated with this compound, including unused product, contaminated lab supplies, and all used PPE, is considered hazardous waste.
-
Segregate all hazardous waste into clearly labeled, sealed, and puncture-resistant containers.
-
Dispose of hazardous waste in accordance with all applicable federal, state, and local regulations.[2][3] This typically involves incineration by a licensed hazardous waste disposal company.[2]
By implementing these rigorous safety and disposal protocols, research institutions can effectively protect their personnel from the significant health risks posed by this compound while maintaining a safe and compliant laboratory environment.
References
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
- USP. (2019). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
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Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Disposal of Hazardous Drugs. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
